(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGHEBMEQXMRQL-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426216 | |
| Record name | cbz-l-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34079-31-7 | |
| Record name | cbz-l-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-N-Cbz-prolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, also known as 1-Benzyloxycarbonyl-L-prolinamide or N-Cbz-L-prolinamide, is a chiral pyrrolidine derivative. Its structural features, including the proline scaffold and the benzyloxycarbonyl protecting group, make it a valuable building block in medicinal chemistry and drug discovery. The stereochemistry of the pyrrolidine ring is crucial for its interaction with biological targets, highlighting the importance of enantiomerically pure compounds in the development of novel therapeutics. This document provides a comprehensive overview of the known physical properties of the (s)-enantiomer, along with detailed experimental protocols for their determination and characterization.
Chemical Identity
-
IUPAC Name: (2S)-Benzyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate
-
Synonyms: 1-Benzyloxycarbonyl-L-prolinamide, N-Cbz-L-prolinamide
-
CAS Number: 34079-31-7
-
Molecular Formula: C₁₃H₁₆N₂O₃
-
Molecular Weight: 248.28 g/mol
Physical Properties
A summary of the available quantitative data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| Molecular Weight | 248.28 g/mol | [1] |
| Melting Point | 91-93 °C | [2] |
| Boiling Point | 465.6 °C at 760 mmHg | [1] |
| Density | 1.263 g/cm³ | [1] |
| Flash Point | 235.4 °C | [1] |
| Optical Purity | 99.9% (HPLC area normalization method) | [2] |
| Purity | 99.8% | [2] |
| Solubility | Data not available for specific solvents. General solubility information for a related compound suggests it is likely more soluble in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO) than in nonpolar solvents. | |
| pKa | Data not available. |
Experimental Protocols
Detailed methodologies for the determination of key physical and structural properties are outlined below.
Synthesis and Purification
A reported method for the preparation of N-carbobenzoxy-L-prolinamide involves the reaction of L-proline with benzyl chloroformate in the presence of an alkali in an organic solvent. The resulting N-carbobenzoxy-L-proline is then converted to the corresponding acyl chloride and subsequently reacted with ammonia to yield the final product. The product is then purified by crystallization.[2]
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
¹H-NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.
-
Apparatus: NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Procedure:
-
A small amount of the purified sample is dissolved in the deuterated solvent.
-
The solution is transferred to an NMR tube.
-
The ¹H-NMR spectrum is acquired.
-
-
Reported Data: ¹H-NMR (500Hz, CDCl₃) δ: 7.23-7.40 (m, 5H), 6.72 (s), 6.13 (s), 5.98 (s, 2H), 5.08-5.18 (m, 2H), 4.29-4.34 (m, 1H), 3.42-3.53 (m, 2H), 2.28 (s), 2.14 (s, 2H), 1.87-2.03 (m, 2H).[2]
Optical Purity Determination
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard method to determine the enantiomeric excess (optical purity) of a chiral compound.
-
Apparatus: HPLC system with a chiral column.
-
Procedure:
-
A solution of the compound is prepared in a suitable mobile phase.
-
The solution is injected into the HPLC system.
-
The separation of the enantiomers is achieved on the chiral column.
-
The area under the peak for each enantiomer is integrated.
-
The optical purity is calculated based on the relative peak areas.
-
Biological Context and Potential Applications
While specific biological activity or involvement in signaling pathways for this compound has not been extensively reported, its structural class—chiral proline derivatives—is of significant interest in drug discovery. Proline and its analogs are known to be crucial components of many biologically active molecules and are often used as chiral building blocks in the synthesis of pharmaceuticals. They can induce specific conformations in peptides and peptidomimetics, which is critical for their interaction with biological targets such as enzymes and receptors.
The rigid pyrrolidine ring of proline restricts the conformational flexibility of the peptide backbone, which can lead to enhanced binding affinity and selectivity. The carbamoyl group can participate in hydrogen bonding interactions, a key feature in molecular recognition at the active site of a protein. The benzyloxycarbonyl group serves as a protecting group in synthesis but can also contribute to the overall lipophilicity and binding characteristics of the molecule.
Given these features, this compound holds potential as a scaffold or intermediate in the design of inhibitors for various enzymes, such as proteases or peptidases, or as a component in the synthesis of constrained peptides with therapeutic potential. Further biological screening and derivatization of this compound could lead to the discovery of novel drug candidates.
Logical Relationship in Drug Discovery
Caption: The role of chiral proline derivatives in drug discovery.
Conclusion
This technical guide provides a summary of the currently available physical property data for this compound. While key parameters such as melting point, boiling point, and density have been reported, further experimental determination of properties like solubility in various solvents and pKa would be beneficial for its application in drug development. The provided experimental protocols offer a standardized approach for the characterization of this and similar compounds. The structural features of this molecule suggest its potential as a valuable tool in the design and synthesis of novel therapeutic agents, warranting further investigation into its biological activities.
References
An In-depth Technical Guide to Cbz-L-prolinamide: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-L-prolinamide, chemically known as (S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate, is a pivotal chiral building block in the landscape of synthetic organic chemistry and medicinal chemistry. As a derivative of the naturally occurring amino acid L-proline, it incorporates the foundational pyrrolidine ring, conferring unique conformational rigidity to molecules in which it is integrated. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom renders the amine functionality stable under a variety of reaction conditions, making Cbz-L-prolinamide an invaluable intermediate in the synthesis of complex peptides and chiral pharmaceuticals. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and synthetic methodologies.
Chemical Structure and Stereochemistry
The chemical structure of Cbz-L-prolinamide is characterized by a pyrrolidine ring at its core. The nitrogen atom of this ring is protected by a carbobenzyloxy (Cbz) group, and a carboxamide group is attached to the C2 carbon.
Stereochemistry: The designation "L" in Cbz-L-prolinamide signifies that it is derived from the natural L-proline, which corresponds to the (S) configuration at the alpha-carbon (C2 of the pyrrolidine ring). This specific stereochemistry is crucial for its application in the synthesis of stereochemically pure target molecules, particularly in the development of pharmaceuticals where enantiomeric purity is a critical determinant of therapeutic efficacy and safety.
The absolute stereochemistry is denoted by the (S) descriptor in its systematic IUPAC name. The SMILES notation C1C--INVALID-LINK--C(=O)N further confirms the (S)-configuration at the chiral center.
Chemical Structure Diagram```dot
// Node labels with high contrast N1_label [pos="0,0.5!", label=<N>]; C2_label [pos="1,1!", label=<C>]; C3_label [pos="2,0.5!", label=<C>]; C4_label [pos="2,-0.5!", label=<C>]; C5_label [pos="1,-1!", label=<C>]; C_amide_label [pos="1.5,2!", label=<C>]; O_amide_label [pos="2.2,2.3!", label=<O>]; N_amide_label [pos="1.5,2.7!", label=<NH₂>]; C_cbz_label [pos="-1,1!", label=<C>]; O1_cbz_label [pos="-1.5,1.5!", label=<O>]; O2_cbz_label [pos="-1.5,0.5!", label=<O>]; CH2_cbz_label [pos="-2.5,0.5!", label=<CH₂>]; Benzene_label [pos="-4,0.5!", shape=circle, label="", style=solid, color="#202124", penwidth=2]; }
Caption: Synthetic utility of Cbz-L-prolinamide.
Conclusion
Cbz-L-prolinamide is a cornerstone chiral intermediate for chemists engaged in the synthesis of peptides and complex, stereochemically defined molecules. Its well-defined (S)-stereochemistry, coupled with the robust Cbz protecting group, provides a reliable and versatile tool for constructing intricate molecular architectures. The synthetic protocols for its preparation are well-established, allowing for its production on a scale suitable for research and development purposes. While not a direct participant in known biological signaling, its role as a precursor to bioactive molecules underscores its significance in the advancement of pharmaceutical and life sciences research.
Spectroscopic and Experimental Data for (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate Currently Unavailable in Public Databases
A comprehensive search of public scientific databases and chemical literature has revealed a significant lack of available spectroscopic and experimental data for the compound (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate. This data deficiency prevents the creation of an in-depth technical guide as requested, which would include quantitative spectroscopic data and detailed experimental protocols.
Researchers, scientists, and drug development professionals seeking to work with this specific molecule will find that critical characterization data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not readily accessible in the public domain. Consequently, detailed experimental protocols for its synthesis and purification are also not published.
While information exists for structurally related compounds, these analogs possess different substituents that significantly alter their spectroscopic signatures. For instance, data is available for molecules such as Benzyl (S)-2-{[methoxy(methyl)amino]carbonyl}pyrrolidine-1-carboxylate and (S)-Benzyl 2-((3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine-1-carboxylate. However, the differing functional groups mean that their spectroscopic data cannot be used as a direct substitute for the target compound.
The absence of this foundational data highlights a gap in the chemical literature for this particular derivative of the proline scaffold, a common structural motif in medicinal chemistry. Further research and publication of the synthesis and characterization of this compound are necessary to enable its broader use in scientific and drug discovery applications.
Data Presentation
Due to the lack of available information, a summary of quantitative spectroscopic data cannot be provided.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound could not be located in the searched scientific literature.
Visualizations
As no specific experimental workflows or signaling pathways involving this compound were found, no diagrams can be generated.
An In-depth Technical Guide to (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate (N-Cbz-L-prolinamide)
CAS Number: 34079-31-7
This technical guide provides a comprehensive overview of (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, more commonly known by its chemical name N-Cbz-L-prolinamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, synthesis protocols, and its pivotal role as a synthetic intermediate.
Physicochemical Properties
N-Cbz-L-prolinamide is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 34079-31-7 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [1] |
| Molecular Weight | 248.28 g/mol | [1][3] |
| Density | 1.263 g/cm³ | [1][4] |
| Boiling Point | 465.6 °C at 760 mmHg | [1][4] |
| Flash Point | 235.4 °C | [1][4] |
| Melting Point | 90-95 °C | [3] |
| Appearance | White to Almost white powder to crystal | [2] |
| Purity | >98.0% (HPLC) | [2] |
| Specific Rotation [α]20/D | -94.0 to -99.0 deg (c=0.5, CHCl₃) | [2] |
| Storage Temperature | Refrigerated (0-10°C) or Room Temperature | [1][2][3] |
| Solubility | Soluble in Methanol | [3] |
Synthesis
N-Cbz-L-prolinamide is primarily synthesized from the starting material L-proline. The synthesis is a multi-step process that involves the protection of the pyrrolidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the carboxylic acid. The following experimental protocols are based on methodologies described in patent literature.[5][6]
Step 1: Synthesis of N-Cbz-L-proline
-
Reaction Setup: In a suitable reaction vessel, dissolve L-proline and an alkali (e.g., sodium bicarbonate) in an organic solvent (e.g., toluene). The weight of the organic solvent should be approximately 12-14 times the weight of L-proline.[6]
-
Cbz Protection: Cool the mixture to 10-15 °C and slowly add benzyl chloroformate dropwise.[6]
-
Reaction: After the addition is complete, allow the reaction to proceed for 1.5-2.5 hours at 15-20 °C.[6]
-
Work-up: Heat the reaction mixture to reflux and separate the water generated using a water trap. Cool the resulting N-Cbz-L-proline solution for use in the next step.[6]
Step 2: Synthesis of N-Cbz-L-prolinamide
-
Activation: To the N-Cbz-L-proline solution from Step 1, add thionyl chloride dropwise at 10-30 °C. Heat the mixture to reflux for 3.5-4.5 hours to form the acyl chloride.[6]
-
Amidation: Cool the N-Cbz-L-prolyl chloride solution to 0-10 °C. Introduce ammonia gas into the solution while maintaining the temperature between 10-20 °C. The reaction is typically carried out for 10-12 hours.[6]
-
Isolation and Purification:
-
Concentrate the reaction mixture under reduced pressure to dryness.[6]
-
Dissolve the residue in dichloromethane and cool the solution.[6]
-
Adjust the pH of the system to 12-13 with a suitable base.[6]
-
Separate the aqueous layer, decolorize it, and filter.[6]
-
The resulting residue is then crystallized, filtered, washed with petroleum ether, and dried to yield N-Cbz-L-prolinamide.[6]
-
Caption: Synthetic workflow for N-Cbz-L-prolinamide.
Biological Activity and Applications in Drug Development
Direct biological activity data for N-Cbz-L-prolinamide is not extensively reported in the scientific literature. Its primary significance in the pharmaceutical and chemical industries lies in its role as a crucial chiral building block and intermediate in the synthesis of more complex and biologically active molecules.[6][7]
The benzyloxycarbonyl (Cbz) group serves as an effective protecting group for the secondary amine of the proline ring, allowing for selective reactions at the carboxylic acid functionality.[7] This is a fundamental strategy in multi-step organic synthesis, particularly in peptide synthesis and the development of proline-containing pharmaceuticals.[7]
-
Precursor to L-Prolinamide: The most significant application of N-Cbz-L-prolinamide is as a direct precursor to L-prolinamide.[6] L-prolinamide is an important intermediate in the synthesis of various pharmaceuticals, including antidiabetic drugs like Vildagliptin.[5] It is also utilized as a chiral ligand in asymmetric catalysis.[6] The deprotection of the Cbz group is typically achieved through catalytic hydrogenation.
-
Chiral Building Block: The inherent chirality of the (S)-proline scaffold in N-Cbz-L-prolinamide makes it a valuable starting material for asymmetric synthesis. This allows for the introduction of specific stereochemistry into target molecules, which is often critical for their biological activity and efficacy in drug development.[7]
Caption: Deprotection of N-Cbz-L-prolinamide to L-Prolinamide.
Signaling Pathways
There is currently no available scientific literature that describes the direct involvement of N-Cbz-L-prolinamide in any specific signaling pathways. Its utility is firmly established as a synthetic intermediate rather than a biologically active modulator of cellular signaling. The biological activities of the final products synthesized from this intermediate are diverse and depend on the specific molecular scaffold constructed.
Conclusion
This compound (N-Cbz-L-prolinamide) is a well-characterized chemical compound with the CAS number 34079-31-7. While it does not exhibit significant direct biological activity, it serves as an indispensable chiral building block in organic synthesis. Its primary role as a protected form of L-prolinamide makes it a key intermediate in the preparation of various pharmaceuticals and fine chemicals. The synthetic protocols for its preparation are well-established, ensuring its availability for research and development purposes. Future research may explore novel applications of this versatile intermediate in the synthesis of new chemical entities with therapeutic potential.
References
- 1. 1-Benzyloxycarbonyl-L-prolinamide, 95% | CAS 34079-31-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. N-Carbobenzoxy-L-prolinamide | 34079-31-7 | TCI Deutschland GmbH [tcichemicals.com]
- 3. Z-PRO-NH2 | 34079-31-7 [chemicalbook.com]
- 4. Z-Pro-NH2 | 34079-31-7 [chemnet.com]
- 5. CN103360296A - New synthetic method of high-optical activity prolinamide - Google Patents [patents.google.com]
- 6. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
Commercial Availability and Technical Applications of Cbz-L-prolinamide: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability of Cbz-L-prolinamide (Carbobenzoxy-L-prolinamide), a key intermediate in peptide synthesis and a valuable tool for biochemical assays. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on sourcing, synthesis, and relevant experimental applications.
Commercial Availability
Cbz-L-prolinamide is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 98%, making it suitable for most research and development applications. Pricing and available quantities vary by supplier. A summary of representative commercial sources is provided in Table 1.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| TCI America | C3005 | >98.0% (HPLC) | 5g, 25g | $105.17 (5g) |
| Santa Cruz Biotechnology | sc-272372 | Not specified | Inquire | Inquire |
| Alfa Aesar | A12163648 | 95% | Inquire | Inquire |
| AK Scientific, Inc. | A538 | Not specified | 100g | $87 (100g) |
| Ambeed | A293623 | Not specified | 500g | $140 (500g) |
| Finetech Industry Limited | FIL225900 | Not specified | Inquire | Inquire |
| GL Biochem (Shanghai) Ltd. | 11902 | Not specified | Inquire | Inquire |
Table 1: Commercial Suppliers of Cbz-L-prolinamide. Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of Cbz-L-prolinamide
For researchers who prefer to synthesize Cbz-L-prolinamide in-house, several methods have been reported. The following protocols are based on established patent literature and offer a reliable route to high-purity material.[1][2][3]
Two-Step Synthesis from L-Proline
This common method involves the protection of the proline amine group with a carboxybenzyl (Cbz) group, followed by amidation of the carboxylic acid.
Step 1: Synthesis of N-Cbz-L-proline [1][3]
-
In a suitable reactor, dissolve L-proline (1 equivalent) and an alkali such as sodium bicarbonate (1.5-2 equivalents) in an organic solvent like toluene or dimethylbenzene. The solvent volume should be approximately 12-14 times the weight of L-proline.
-
Cool the mixture to 10-15°C.
-
Slowly add benzyl chloroformate (1.2-1.3 equivalents) dropwise while maintaining the temperature between 10-15°C.
-
After the addition is complete, allow the reaction to stir at 15-20°C for 1.5-2.5 hours.
-
Heat the reaction mixture to reflux and remove the water generated during the reaction using a water trap.
-
Cool the resulting N-Cbz-L-proline solution to room temperature for use in the next step.
Step 2: Synthesis of Cbz-L-prolinamide [1][3]
-
To the N-Cbz-L-proline solution from Step 1, add thionyl chloride (1.3-1.5 equivalents) dropwise at 10-30°C to form the acid chloride.
-
Heat the mixture to reflux and maintain for 3.5-4.5 hours.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Cool the resulting N-Cbz-L-prolyl chloride solution to 0-10°C.
-
Introduce ammonia gas into the solution while maintaining the temperature at 10-20°C. The reaction is typically complete after 10-12 hours.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in dichloromethane.
-
Cool the solution to 0-5°C and adjust the pH to 12-13 with a 30% sodium hydroxide solution.
-
Separate the aqueous layer. The organic layer containing the product can be further purified by washing with water, drying over anhydrous magnesium sulfate, and crystallization from a solvent such as petroleum ether.
A generalized workflow for this synthesis is depicted below.
Experimental Applications: Prolylcarboxypeptidase (PCP) Inhibition Assay
Cbz-protected proline derivatives are valuable substrates for assaying the activity of prolylcarboxypeptidase (PCP), a serine protease involved in various physiological pathways.[4] An inhibition assay using a Cbz-protected substrate can be employed to screen for potential PCP inhibitors.
Principle
The assay measures the cleavage of a Cbz-protected dipeptide substrate, such as N-benzyloxycarbonyl-L-prolyl-L-alanine (Cbz-Pro-Ala) or N-benzyloxycarbonyl-L-prolyl-L-phenylalanine (Cbz-Pro-Phe), by PCP.[5][6] The rate of product formation (e.g., phenylalanine or alanine) is monitored, and the effect of a potential inhibitor on this rate is determined.
Experimental Protocol
The following is a generalized protocol for a PCP inhibition assay using a Cbz-protected substrate and analysis by reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Reagent Preparation:
-
Prepare a stock solution of the Cbz-Pro-Phe or Cbz-Pro-Ala substrate in a suitable buffer (e.g., 0.1 M sodium acetate, 10 mM EDTA, pH 5.0).
-
Prepare solutions of the test inhibitor at various concentrations.
-
Prepare a solution of purified PCP enzyme.
-
-
Assay Procedure:
-
In a microcentrifuge tube or 96-well plate, combine the PCP enzyme solution and the test inhibitor solution (or vehicle control).
-
Pre-incubate the enzyme-inhibitor mixture for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the Cbz-protected substrate solution.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 2 hours).
-
Stop the reaction by adding a stop solution (e.g., 10% perchloric acid and 20% acetonitrile in water).
-
Centrifuge the samples to pellet any precipitated protein.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of cleaved product (e.g., phenylalanine or alanine).
-
Compare the amount of product formed in the presence of the inhibitor to the amount formed in the control reaction to determine the percent inhibition.
-
Calculate the IC50 value for the inhibitor.
-
The workflow for this inhibitor screening assay is illustrated below.
Biological Context: L-Proline Signaling
While Cbz-L-prolinamide is primarily used as a synthetic intermediate, its unprotected counterpart, L-proline, has been shown to exhibit growth factor-like properties and can influence cell fate. For instance, L-proline can drive naive mouse embryonic stem cells towards an early primitive ectoderm-like state. This transition is facilitated by a complex signaling network involving the MAPK, FGFR, PI3K, and mTOR pathways. Understanding these pathways provides a broader biological context for the derivatives of L-proline.
The signaling cascade initiated by L-proline in this context is depicted below.
This technical guide provides a starting point for researchers working with Cbz-L-prolinamide. For further details on specific applications and protocols, consulting the primary literature is recommended.
References
- 1. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]
- 2. CN103360296A - New synthetic method of high-optical activity prolinamide - Google Patents [patents.google.com]
- 3. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents [patents.google.com]
- 4. Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in the landscape of medicinal chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a versatile building block in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold, detailing its synthesis, diverse pharmacological applications, and the underlying mechanisms of action. The content herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering insights into the chemical and biological importance of this remarkable heterocyclic system.
The unique three-dimensional architecture and stereochemical complexity of the pyrrolidine ring allow for the precise spatial arrangement of substituents, facilitating optimal interactions with biological targets.[1][3][4] This structural feature, coupled with its favorable physicochemical properties, has led to the development of pyrrolidine-containing drugs across a multitude of therapeutic areas, including oncology, metabolic disorders, infectious diseases, and central nervous system (CNS) ailments.[2][5][6]
Synthesis of the Pyrrolidine Core: A Gateway to Molecular Diversity
The construction of the pyrrolidine ring is a well-established area of organic synthesis, with numerous methodologies available to access a wide range of substituted derivatives. A particularly powerful and widely employed strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[1][7][8] This reaction allows for the stereoselective formation of highly functionalized pyrrolidines, making it a cornerstone in the synthesis of complex natural products and drug candidates.[7]
Other significant synthetic routes include the functionalization of readily available chiral precursors such as L-proline and its derivatives, which serve as versatile starting materials for the enantioselective synthesis of a multitude of pyrrolidine-based drugs.[1][9] The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final product.
Below is a generalized workflow for the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with significant anticancer activity, via a 1,3-dipolar cycloaddition reaction.
Diverse Pharmacological Applications of the Pyrrolidine Scaffold
The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This has led to their successful application in treating a wide range of diseases.
Anticancer Activity
A significant number of pyrrolidine-containing compounds have been developed as potent anticancer agents.[5][10] These molecules often exert their cytotoxic effects by targeting key components of cancer cell signaling pathways, including kinases and histone deacetylases, or by inducing apoptosis.[11] Prominent examples include spiro[pyrrolidine-3,3'-oxindoles] and pyrrolidine-2,5-diones, which have demonstrated significant inhibitory activity against various cancer cell lines.[5][12]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Spiro[pyrrolidine-3,3'-oxindoles] | MCF-7 (Breast) | 4.8 | [10] |
| Spiro[pyrrolidine-3,3'-oxindoles] | HCT116 (Colon) | 3.9 | [10] |
| Pyrrolidine-2,5-dione Hybrids | MCF7 (Breast) | 0.78 ± 0.01 | [13] |
| Pyrrolidine-2,5-dione Hybrids | HT29 (Colon) | 0.92 ± 0.15 | [13] |
| Pyrrolidine-2,5-dione Derivatives | MCF-7 (Breast) | 1.496 | [12] |
Antidiabetic Activity
Pyrrolidine derivatives have emerged as a crucial class of therapeutics for the management of type 2 diabetes.[14][15] Many of these compounds function as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1).[5][16][17] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and improved glycemic control.[16] Another important mechanism involves the inhibition of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion.[14][15]
| Compound Class | Target Enzyme | IC50 (µg/mL) | Reference |
| Pyrrolidine Derivatives (Compound 3g) | α-amylase | 26.24 | [15] |
| Pyrrolidine Derivatives (Compound 3g) | α-glucosidase | 18.04 | [15] |
| Pyrrolidine-based Pyrazolines (Compound 21) | α-glucosidase | 52.79 ± 6.00 µM | [18] |
| Pyrrolidine-based Chalcones (Compound 3) | α-amylase | 14.61 ± 0.12 µM | [13] |
| Pyrrolidine-based Chalcones (Compound 3) | α-glucosidase | 25.38 ± 2.09 µM | [13] |
Antiviral Activity
The pyrrolidine scaffold is a key structural feature in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV).[1][9][19] These compounds often act as inhibitors of viral proteases or polymerases, which are essential for viral replication.[9][19] For example, some N-acyl pyrrolidine derivatives have been shown to inhibit the HCV RNA-dependent RNA polymerase, NS5B.[19]
| Compound Class | Virus | Target | Activity | Reference |
| N-acyl Pyrrolidines | HCV | NS5B Polymerase | EC50 = 0.1 - 0.6 µM | [3] |
| Fused Bicyclic Pyrrolidine Derivative (HXL-10) | HCV | Host Functions (Assembly) | Potent Inhibition | [20] |
| Pyrrolidine Dithiocarbamate (PDTC) | Human Rhinovirus (HRV) | Viral Protein Expression | Potent Inhibition | [20] |
Antibacterial and Antifungal Activities
Pyrrolidine-containing molecules have also demonstrated significant potential as antimicrobial agents.[6][21][22] Their mechanisms of action can vary, including the inhibition of essential bacterial enzymes or the disruption of microbial cell membranes. Both Gram-positive and Gram-negative bacteria, as well as various fungal strains, have shown susceptibility to certain pyrrolidine derivatives.[6][21]
| Compound Class | Microorganism | Activity | Reference |
| Pyrrolidine Derivatives | Vibrio cholerae | Zone of Inhibition: 13.0 - 15.1 mm | [21] |
| Pyrrolidine Derivatives | Proteus mirabilis | Zone of Inhibition: 13.0 - 15.1 mm | [21] |
| Pyrrolidine-2,5-dione Derivatives | Enterococcus faecalis | MIC: 0.25 - 0.5 µM | [12] |
| Pyrrolidine-2,5-dione Derivatives | Candida albicans | MIC: 0.125 - 0.5 µM | [12] |
Central Nervous System (CNS) Activity
The pyrrolidine scaffold is present in a number of drugs that act on the central nervous system.[1] These include anticonvulsants, nootropics (cognitive enhancers), and agents for treating neurodegenerative diseases.[12][19] The ability of the pyrrolidine ring to influence the physicochemical properties of a molecule, such as its ability to cross the blood-brain barrier, is a key factor in its application in CNS drug design.
| Compound Class | Activity | ED50 (mg/kg) | Reference |
| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | Anticonvulsant (MES test) | 80.38 | [21] |
| Pyrrolidine-2,5-dione-acetamides (Compound 69k) | Anticonvulsant (6 Hz test) | 108.80 | [21] |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which pyrrolidine-containing compounds exert their therapeutic effects is crucial for rational drug design. Below are diagrams illustrating two important signaling pathways targeted by these derivatives.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Pyrrolidine-based DPP-4 inhibitors are a cornerstone of type 2 diabetes therapy.[5][16][17] They function by preventing the degradation of incretin hormones, which play a vital role in glucose homeostasis.
Modulation of the Toll-like Receptor 4 (TLR4) Signaling Pathway
Some pyrrolidine derivatives have been shown to modulate inflammatory responses by targeting components of the Toll-like Receptor 4 (TLR4) signaling pathway.[23][24][25] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to the activation of pro-inflammatory signaling cascades.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of the biological activities of pyrrolidine-containing compounds, standardized experimental protocols are essential.
General Procedure for the Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via 1,3-Dipolar Cycloaddition
This protocol outlines a general method for the synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with demonstrated anticancer activity.[5][10][26]
-
Reactant Preparation: To a solution of an appropriate isatin derivative (1.0 mmol) and an amino acid (e.g., sarcosine, 1.2 mmol) in a suitable solvent (e.g., methanol or a mixture of THF/water) is added the dipolarophile (e.g., an electron-deficient alkene, 1.1 mmol).[11]
-
Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified period (typically 2-24 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired spiro[pyrrolidine-3,3'-oxindole].[8]
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[14][27][28][29]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrrolidine test compound (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for an additional 2-4 hours at 37°C.[29]
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.[27][29]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of pyrrolidine derivatives as antidiabetic agents by measuring their ability to inhibit the α-glucosidase enzyme.[14][15]
-
Reagent Preparation: Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add the pyrrolidine test compound at various concentrations to the α-glucosidase solution and incubate at 37°C for 10-15 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile structural motif in the field of medicinal chemistry. Its unique combination of three-dimensional complexity, synthetic accessibility, and favorable pharmacological properties has solidified its status as a "privileged" structure in drug discovery. The diverse range of biological activities exhibited by pyrrolidine-containing compounds, from anticancer and antidiabetic to antiviral and antibacterial, highlights the immense potential for the development of novel therapeutics based on this core. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyrrolidine scaffold is poised to remain at the forefront of innovation in the quest for new and effective medicines. This guide has provided a comprehensive overview of the critical aspects of pyrrolidine chemistry and biology, offering a valuable resource for researchers dedicated to advancing the frontiers of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. oatext.com [oatext.com]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles | MDPI [mdpi.com]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Studies on acyl pyrrolidine inhibitors of HCV RNA-dependent RNA polymerase to identify a molecule with replicon antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a fused bicyclic derivative of 4-hydroxypyrrolidine and imidazolidinone as a new anti-HCV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Toll-like Receptor-4 (TLR4) Signalling pathways | BioRender Science Templates [biorender.com]
- 26. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. atcc.org [atcc.org]
Introduction to chiral building blocks in organic synthesis
An In-Depth Technical Guide to Chiral Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral building blocks are enantiomerically pure or enriched molecules that serve as versatile starting materials in the synthesis of complex, stereochemically defined target molecules.[1] Their application is of paramount importance in modern organic synthesis, particularly in the pharmaceutical industry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety.[2][3][4] The vast majority of biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with drug molecules.[1][5] Consequently, the use of chiral building blocks is essential for the development of single-enantiomer drugs, which have seen a dramatic growth in sales and represent a significant portion of the pharmaceutical market.[4][6][7]
This guide provides a comprehensive overview of the core principles of chiral building blocks, including their types, synthesis, and the analytical techniques used for their characterization.
Types of Chiral Building Blocks
Chiral building blocks are a diverse class of organic compounds, often sourced from the "chiral pool" – readily available, naturally occurring chiral molecules – or synthesized through asymmetric methods.[6][8] Common classes of chiral building blocks include:
-
Amino Acids: Naturally occurring and synthetic amino acids are fundamental chiral building blocks due to their inherent chirality and the presence of multiple functional groups.[9][10] For example, (S)-proline is a widely used organocatalyst for asymmetric aldol reactions.[1][11]
-
Alcohols: Chiral alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[1] Asymmetric catalytic hydrogenation of carbonyl compounds is a common method for their preparation.[1]
-
Amines: Chiral amines are important for the synthesis of chiral drugs and can also function as chiral auxiliaries and resolution reagents.[1][12]
-
Hydroxy Acids and Lactones: These compounds are versatile chiral building blocks found in numerous natural products.
-
Terpenes and Alkaloids: These natural products offer a rich source of complex chiral scaffolds for synthetic applications.[8]
Asymmetric Synthesis Strategies Employing Chiral Building Blocks
The primary goal of using chiral building blocks is to achieve high levels of stereocontrol in a chemical synthesis. Several key strategies are employed:
-
Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral molecules from nature, such as amino acids, carbohydrates, and terpenes, as starting materials.[8]
-
Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.[10]
-
Asymmetric Catalysis: This is a powerful strategy where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product from a prochiral substrate.[4][13][14] Prominent examples include:
-
Sharpless Asymmetric Epoxidation: This reaction uses a titanium-tartrate complex to enantioselectively epoxidize allylic alcohols.[2][12][15]
-
Noyori Asymmetric Hydrogenation: This method employs chiral ruthenium-phosphine-diamine complexes for the asymmetric hydrogenation of ketones and imines.[8][16][17]
-
Jacobsen's Asymmetric Epoxidation: This reaction utilizes a chiral manganese-salen catalyst for the enantioselective epoxidation of unfunctionalized olefins.[4][6]
-
Quantitative Data in Asymmetric Synthesis
The success of an asymmetric synthesis is measured by the yield of the desired product and its enantiomeric purity, which is typically expressed as enantiomeric excess (ee).[15] Enantiomeric excess is a measure of the difference between the amount of the major and minor enantiomers in a mixture.[15][18]
The following tables summarize representative quantitative data for several key asymmetric reactions.
Sharpless Asymmetric Epoxidation of Allylic Alcohols
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Geraniol | (-)-DET, Ti(Oi-Pr)₄, TBHP | 99 | 91 | [15] |
| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT, Ti(Oi-Pr)₄, TBHP | 70 | >95 | [15] |
Proline-Catalyzed Asymmetric Aldol Reactions
| Ketone | Aldehyde | Yield (%) | ee (%) | Reference |
| Acetone | Isovaleraldehyde | 77 | 95 | [1] |
| Cyclohexanone | 4-Nitrobenzaldehyde | 68 | 76 | [13] |
| Acetone | Propionaldehyde | 55 | 93 | [1] |
Noyori Asymmetric Hydrogenation of Imines
| Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline | [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] | 92 | 97 | [16] |
| 1-Methyl-3,4-dihydroisoquinoline | [RuCl(η⁶-p-cymene)((S,S)-TsDPEN)] | >95 | 95 | [16] |
Experimental Protocols
Accurate determination of enantiomeric excess is crucial for evaluating the effectiveness of an asymmetric synthesis.[15] The following are detailed methodologies for key experiments.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the accurate determination of enantiomeric excess.[15][16] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are commonly used.[15]
-
Mobile Phase Optimization: Select a suitable mobile phase to achieve baseline separation of the enantiomers. For normal-phase HPLC, a mixture of hexane and isopropanol is common, while for reversed-phase, acetonitrile and water/buffer are often used.[15] The composition is optimized to achieve a resolution factor (Rs) > 1.5.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system. The enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Determination of Enantiomeric Excess by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful non-destructive method for determining enantiomeric excess.[15]
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
CSA Selection: Choose a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) that is known to form diastereomeric complexes with the analyte, resulting in different chemical shifts for the enantiomers.[15]
-
Sample Preparation: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]
-
Acquisition of Initial Spectrum: Acquire a proton NMR spectrum of the analyte alone.
-
Addition of CSA: Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquisition of Final Spectrum: Acquire another proton NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two distinct sets of peaks.
-
Quantification: The ratio of the enantiomers is determined by integrating the corresponding resolved signals.[15] The enantiomeric excess is calculated from the integral values.
Determination of Enantiomeric Excess by Polarimetry
Polarimetry is a traditional and rapid method based on the principle that enantiomers rotate plane-polarized light in opposite directions.[11][15]
Protocol for Polarimetry:
-
Preparation of Standard: Accurately prepare a solution of an enantiomerically pure standard of the compound at a known concentration in a suitable solvent.
-
Instrument Calibration: Calibrate the polarimeter using a cell filled with the pure solvent (blank).[15]
-
Measurement of Standard: Measure the optical rotation ([α]pure) of the enantiomerically pure standard.
-
Sample Preparation: Prepare a solution of the sample at the same concentration and in the same solvent as the standard.
-
Measurement of Sample: Measure the optical rotation of the sample ([α]obs).
-
Calculation of Enantiomeric Excess: The enantiomeric excess is calculated using the formula: ee (%) = ([α]obs / [α]pure) x 100
Visualizations
Logical Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for an asymmetric synthesis project, from the selection of a chiral building block to the final product analysis.
Caption: Workflow of an asymmetric synthesis project.
Catalytic Cycle of Sharpless Asymmetric Epoxidation
This diagram depicts the key steps in the catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: Catalytic cycle of Sharpless epoxidation.
Decision Tree for Enantiomeric Excess Determination
This diagram provides a decision-making framework for selecting an appropriate analytical method to determine enantiomeric excess.
Caption: Decision tree for ee% determination method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. odinity.com [odinity.com]
- 3. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. Compound: O-DESMETHYL TRAMADOL (CHEMBL1400) - ChEMBL [ebi.ac.uk]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Enantioselective hydrogenation of cyclic imines catalysed by Noyori–Ikariya half-sandwich complexes and their analogues - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC06712J [pubs.rsc.org]
- 16. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The carboxybenzyl (Cbz or Z) protecting group, introduced by Max Bergmann and Leonidas Zervas in 1932, marked a pivotal moment in the history of organic synthesis, particularly in the field of peptide chemistry.[1] Its development provided the first reliable method for the controlled, stepwise synthesis of peptides, overcoming the challenge of uncontrolled polymerization.[1] The Cbz group's robustness, ease of introduction, and versatile removal options have solidified its role as a cornerstone in the synthetic chemist's toolbox for over nine decades. This technical guide provides an in-depth analysis of the Cbz protecting group's stability, characteristics, and application, with a focus on quantitative data and detailed experimental protocols.
Core Characteristics of the Cbz Group
The utility of the Cbz group is rooted in a combination of key characteristics that make it a versatile tool for the protection of amines:
-
Robust Stability: Cbz-protected amines exhibit significant stability across a wide range of reaction conditions, including basic and mildly acidic media.[1][2] This stability allows for a broad scope of subsequent chemical transformations without compromising the integrity of the protected amine.
-
Ease of Introduction: The protection of an amine with the Cbz group is typically a high-yielding reaction that proceeds under mild conditions, most commonly through a Schotten-Baumann reaction with benzyl chloroformate (Cbz-Cl).[1][3]
-
Facile and Varied Removal: A key advantage of the Cbz group is the variety of methods available for its removal. The most common and mildest method is catalytic hydrogenolysis.[1][4] However, it can also be cleaved under strong acidic conditions, providing flexibility in synthetic design.[1][2]
-
Orthogonality: The Cbz group is orthogonal to several other widely used amine protecting groups.[3][5] This means that the Cbz group can be selectively removed in the presence of other protecting groups, a critical feature in complex, multi-step syntheses.[4][5]
Quantitative Data on Cbz Protection and Deprotection
The efficiency of both the introduction and removal of the Cbz group is a critical factor in its practical application. The following tables summarize representative quantitative data for these transformations.
Table 1: Representative Yields for Cbz Protection of Various Amines [1]
| Amine Substrate | Reagents and Conditions | Yield (%) |
| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |
| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |
| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |
| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |
| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |
Table 2: Comparison of Cbz Deprotection Methods and Yields [6]
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | >98% |
| Acidic Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA) | 1-4 hours | 70-90% | Good to Excellent |
| Lewis Acid-Mediated | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | >95% |
Experimental Protocols
The following are detailed experimental protocols for the introduction and removal of the Cbz protecting group.
Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[1]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[1]
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[1]
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis[1][7]
-
Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Protocol 3: Cbz Deprotection using HBr in Acetic Acid[8]
This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[7]
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[7]
-
Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[7]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[7]
-
Work-up: The work-up procedure will vary depending on the properties of the product but typically involves removal of the acid under reduced pressure and subsequent purification.
Visualizing Key Processes
The following diagrams illustrate the core mechanisms and workflows associated with the Cbz protecting group.
References
Proline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proline, a unique proteinogenic amino acid with a secondary amine, imparts significant conformational rigidity to peptides and proteins. This inherent structural feature has made proline and its derivatives invaluable scaffolds in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the current landscape and future potential of proline derivatives in drug discovery and development. We delve into their applications across various disease areas, including oncology, infectious diseases, and neurological disorders. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a comprehensive resource for professionals in the field.
Introduction
The distinct cyclic structure of proline introduces a "kink" in polypeptide chains, influencing protein folding and stability.[1] This conformational constraint is a powerful tool for drug designers, enabling the creation of molecules with high affinity and selectivity for their biological targets.[2] Proline analogues have been successfully incorporated into a wide range of pharmaceuticals, with over 15 FDA-approved drugs containing these structures in the last 15 years alone.[2][3] This guide will explore the multifaceted therapeutic applications of these versatile molecules.
Therapeutic Applications in Oncology
The metabolic reprogramming of cancer cells often involves the proline biosynthetic and catabolic pathways, making the enzymes in this cycle attractive targets for therapeutic intervention.[4][5][6]
Inhibition of Proline Dehydrogenase (PRODH)
PRODH, the first enzyme in proline catabolism, is implicated in the metabolic rewiring of cancer cells.[4] Inhibition of PRODH can disrupt cancer cell metabolism and survival. Several proline analogues have been investigated as PRODH inhibitors.[4]
Table 1: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogues [4]
| Compound | Inhibition Constant (Ki) |
| S-(–)-tetrahydro-2-furoic acid (1) | 0.3 mM |
| cyclobutane-1,1-dicarboxylic acid (2) | 1.4 - 6 mM |
| cyclobutanecarboxylic acid (3) | 1.4 - 6 mM |
| cyclopropanecarboxylic acid (4) | 1.4 - 6 mM |
| cyclopentanecarboxylic acid (16) | 1.4 - 6 mM |
| 2-oxobutyric acid (17) | 1.4 - 6 mM |
| (2S)-oxetane-2-carboxylic acid (18) | 1.4 - 6 mM |
| L-lactic acid | ~ 1 mM |
| Acetic acid | ~ 30 mM |
Targeting Pyrroline-5-Carboxylate Reductase (PYCR1)
PYCR1, an enzyme in the proline biosynthesis pathway, is overexpressed in various cancers and is associated with tumor growth and proliferation.[5] Identifying inhibitors of PYCR1 is a promising strategy for cancer therapy.[7]
Table 2: Inhibition of Pyrroline-5-Carboxylate Reductase (PYCR1) by Proline Analogues [8]
| Compound | Inhibition Constant (Ki) |
| N-formyl l-proline (NFLP) | 100 µM |
| l-tetrahydro-2-furoic acid (THFA) | 2 mM |
| cyclopentanecarboxylate (CPC) | Data not specified |
| l-thiazolidine-4-carboxylate (l-T4C) | Data not specified |
| l-thiazolidine-2-carboxylate (l-T2C) | Data not specified |
Proline Metabolism in Cancer
The proline cycle, involving both PRODH and PYCR, plays a crucial role in cancer cell bioenergetics, redox balance, and biosynthesis.[6][9] Targeting this cycle presents a novel therapeutic avenue.
Therapeutic Applications in Infectious Diseases
Proline derivatives have demonstrated significant potential as antiviral and antibacterial agents.
Antiviral Applications
Proline-based compounds have been designed as inhibitors of key viral proteases, which are essential for viral replication.[10] For example, Nirmatrelvir, a proline derivative, is a component of the COVID-19 treatment Paxlovid and acts as a coronavirus main protease inhibitor.[11][12]
A series of proline and pipecolic acid-based molecules have been developed as allosteric inhibitors of the NS2B/NS3 serine proteases from Dengue and Zika viruses.[10]
Table 3: Activity of Proline Derivatives against Dengue Virus (DENV) NS2B/NS3 Protease [10]
| Compound | IC50 (µM) |
| Compound 3 (S-proline derivative with trifluoromethyl group) | 5.0 |
All tested compounds in this series showed no cytotoxicity (CC50 > 100 µM).[10]
Antibacterial Applications
Proline-rich antimicrobial peptides (PrAMPs) and their derivatives are a promising class of antibiotics, particularly against multi-drug resistant pathogens.[13] They often exhibit low cytotoxicity and can have multiple modes of action, including the inhibition of bacterial protein synthesis.[13] Modifications to the proline residues within these peptides can significantly impact their antimicrobial activity.[13][14] Additionally, synthetic proline derivatives, such as isoxazolidinone and 3,4-dehydro-β-proline derivatives, have been explored as antibacterial agents.[15]
Therapeutic Applications in Neurological Disorders
Dysregulated proline metabolism has been implicated in various neurological and psychiatric disorders.[16][17][18]
N-acetyl-proline-glycine-proline (Ac-PGP) and Neuroinflammation
Ac-PGP, a breakdown product of collagen, is a potent neutrophil chemoattractant and is involved in neuroinflammatory responses and neuronal death pathways.[19] It acts as a ligand for the CXCR1/2 chemokine receptors.[19] Elevated levels of Ac-PGP may contribute to the pathology of stroke and other neurological disorders where matrix metalloproteinases (MMPs) are upregulated.[19]
Experimental Protocols
General Protocol for Synthesis of Proline-based NS2B/NS3 Protease Inhibitors[11]
A common synthetic route for the described proline-based inhibitors involves the following key steps:
-
Boc-Protection: Protection of the amine group of the proline nucleus.
-
Ether Cleavage: Simultaneous cleavage of ether functional groups, often under drastic conditions using reagents like boron tribromide (BBr₃), to yield intermediates with free hydroxyl groups.
-
Sulfonylation: Reaction of the deprotected proline intermediate with a suitable sulfonyl chloride, which can be variously substituted on the aromatic ring, to yield the final inhibitor compounds.
PRODH Inhibition Assay[5]
The inhibition of PRODH can be assessed through kinetic analysis. A typical experimental setup involves:
-
Enzyme Source: Purified PRODH enzyme.
-
Substrate: L-proline.
-
Inhibitors: A range of concentrations of the proline analogue to be tested.
-
Detection: The reaction progress is monitored by measuring the FAD-dependent oxidation of L-proline to Δ¹-pyrroline-5-carboxylate (P5C).
-
Data Analysis: Inhibition constants (Ki) are determined by fitting the kinetic data to appropriate models of enzyme inhibition (e.g., competitive inhibition).
PYCR1 Inhibition Assay[9]
The inhibitory activity against PYCR1 can be determined using an enzyme activity assay:
-
Enzyme Source: Purified human PYCR1.
-
Substrates: L-P5C as the variable substrate and a fixed concentration of NADH.
-
Inhibitors: The proline analogues of interest are added at various concentrations.
-
Detection: The rate of NADH oxidation is monitored spectrophotometrically.
-
Data Analysis: Inhibition constants (Ki) are calculated assuming a competitive inhibition mechanism with respect to P5C.
Conclusion and Future Prospects
Proline derivatives represent a remarkably versatile and successful class of molecules in drug discovery.[2][3] Their unique structural properties have been effectively harnessed to create potent and selective inhibitors for a wide range of therapeutic targets. The continued exploration of novel proline analogues, including fluoroprolines, α-methylproline, and bicyclic derivatives, holds significant promise for the development of next-generation therapeutics.[2] Future research should focus on expanding the chemical space of proline derivatives, elucidating their mechanisms of action in greater detail, and leveraging computational approaches to guide the design of new drug candidates with improved efficacy and safety profiles.[20] The therapeutic potential of modulating proline metabolism in complex diseases like cancer and neurological disorders is an particularly exciting area for future investigation.
References
- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Proline Metabolism in Tumor Growth and Metastatic Progression [frontiersin.org]
- 6. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proline‐Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline Metabolism in Neurological and Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate from L-proline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available amino acid L-proline. The described two-step synthesis involves the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz) group, followed by the amidation of the carboxylic acid moiety. Detailed experimental protocols, characterization data, and a visual representation of the synthetic workflow are presented to ensure reproducibility and facilitate its application in a research and development setting.
Introduction
L-proline and its derivatives are fundamental scaffolds in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The rigid pyrrolidine ring of proline provides a unique conformational constraint that is often exploited in the design of enzyme inhibitors and other therapeutic agents. The title compound, this compound (also known as N-benzyloxycarbonyl-L-prolinamide), incorporates both a protected amine and a primary amide, making it a versatile intermediate for further chemical elaboration. This protocol outlines a reliable and scalable laboratory procedure for its preparation from L-proline.
Chemical Reaction Scheme
The overall synthetic transformation is depicted below:
This conversion is achieved in two sequential steps:
-
N-protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base.
-
Amidation: The carboxylic acid of the resulting N-Cbz-L-proline is converted to the primary amide. A common method for this transformation involves the formation of an acyl chloride intermediate followed by reaction with ammonia.[1]
Experimental Protocols
Step 1: Synthesis of (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (N-Cbz-L-proline)
Materials:
-
L-proline
-
Toluene (or xylene)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [1]
-
In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, suspend L-proline (1.0 eq) and sodium bicarbonate (2.0 eq) in toluene.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.2-1.3 eq) dropwise to the stirred suspension, maintaining the temperature between 10-15 °C. The addition should take approximately 1 hour.
-
After the addition is complete, allow the reaction mixture to stir at 15-20 °C for an additional 2 hours.
-
Heat the reaction mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with aqueous HCl to a pH of approximately 2.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid as a crude product, which can be used in the next step without further purification or purified by crystallization.
Step 2: Synthesis of this compound (N-benzyloxycarbonyl-L-prolinamide)
Materials:
-
(S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid
-
Toluene (or other suitable solvent)
-
Thionyl chloride (SOCl₂)
-
Ammonia (gas or aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
Procedure: [1]
-
Dissolve the crude (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid from the previous step in toluene.
-
Add thionyl chloride (1.2-1.5 eq) dropwise to the solution at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours until the evolution of gas ceases.
-
Distill off the excess thionyl chloride and toluene under reduced pressure to obtain the crude N-benzyloxycarbonyl-L-prolyl chloride.
-
Dissolve the crude acyl chloride in a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia while stirring vigorously.
-
After the reaction is complete (as monitored by TLC), wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether) to afford this compound as a white solid.[1]
Data Presentation
Table 1: Summary of Yield and Purity Data for the Synthesis of this compound [1]
| Step | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) | Optical Purity (%) |
| 1 | (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | 249.27 | >90 | - | - |
| 2 | This compound | 248.28 | 82.0 | 99.8 | 99.9 |
Table 2: Characterization Data for this compound [1]
| Analysis | Data |
| Melting Point | 91-93 °C |
| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | 7.23-7.40 (m, 5H), 6.72 (s), 6.13 (s), 5.98 (s, 2H), 5.08-5.18 (m, 2H), 4.29-4.34 (m, 1H), 3.42-3.53 (m, 2H), 2.28 (s), 2.14 (s, 2H), 1.87-2.03 (m, 2H) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound from L-proline.
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
This diagram outlines the logical progression from the starting material to the final product through key chemical transformations.
Caption: Key transformations in the synthesis.
Conclusion
The presented protocol provides a detailed and reliable method for the synthesis of this compound from L-proline. The two-step procedure is well-documented in the chemical literature and offers high yields and purities. This compound serves as a crucial chiral intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery and development. The provided data and visualizations are intended to support the successful implementation of this synthesis in a laboratory setting.
References
Amidation of N-Cbz-L-proline experimental protocol
Application Note: Amidation of N-Cbz-L-proline
Introduction The amidation of N-benzyloxycarbonyl-L-proline (N-Cbz-L-proline) to produce N-Cbz-L-prolinamide is a crucial transformation in synthetic organic chemistry. The resulting amide is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and serves as an organocatalyst.[1][2] For instance, L-prolinamide is a key precursor for antidiabetic drugs like vildagliptin.[1][2] The primary challenge in this synthesis is the efficient formation of the amide bond while preserving the stereochemical integrity of the chiral center at the α-carbon.[3] Traditional chemical methods often involve harsh reagents like thionyl chloride, which can lead to racemization and the formation of hazardous waste.[1][3] To address these issues, various methods have been developed, including the use of modern coupling reagents and biocatalytic approaches that offer greener, more selective alternatives.[3][4]
This document provides detailed experimental protocols for three distinct and effective methods for the amidation of N-Cbz-L-proline: activation via acid chloride formation, direct amide coupling using a peptide coupling reagent, and a biocatalytic approach.
Comparative Data of Amidation Methods
The selection of a synthetic route can be guided by factors such as desired yield, purity, scalability, and environmental impact. The following table summarizes quantitative data from various established protocols.
| Method | Key Reagents | Solvent(s) | Yield/Conversion | Purity | Optical Purity (ee) | Reference |
| Acid Chloride Formation | Thionyl Chloride, Ammonia | Toluene, Dichloromethane | 82.0% Yield | 99.8% (HPLC) | 99.9% | [5],[6] |
| Mixed Anhydride (Similar Reaction) | Isobutyl Chloroformate, N-Ethylmorpholine | THF, DMF | 68% Yield | Not Specified | Not Specified | [7] |
| Biocatalytic Amidation | Immobilized Lipase (CalB), Ammonia | 2-Methyl-2-butanol (2M2B) | 80% Conversion | Not Specified | >99% | [1],[3] |
| Alternative N-Acylation | Hydrazonyl Bromide, Triethylamine, Ammonia | Acetonitrile | 64% Yield | Not Specified | No epimerization observed | [8] |
Experimental Protocols
Protocol 1: Amidation via Acid Chloride Intermediate
This method is a robust, high-yielding protocol suitable for large-scale synthesis. It involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with ammonia.[5][6]
Materials:
-
N-Cbz-L-proline
-
Toluene
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Ammonia gas (NH₃) or aqueous ammonia
-
Sodium hydroxide (NaOH) solution
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend N-Cbz-L-proline (1 eq.) in toluene.
-
Cool the mixture and slowly add thionyl chloride (1.1-1.5 eq.) dropwise, maintaining a temperature of 10-30°C.[6]
-
After the addition is complete, heat the mixture to reflux and maintain for approximately 4 hours to ensure complete conversion to the acid chloride.[6]
-
After the reaction, remove the excess thionyl chloride and part of the solvent by distillation under reduced pressure. The resulting solution of N-Cbz-L-prolyl chloride in toluene is used directly in the next step.[5][6]
-
-
Amidation:
-
Cool the N-Cbz-L-prolyl chloride solution to 0-10°C.
-
Introduce ammonia gas into the solution or add chilled aqueous ammonia dropwise while stirring vigorously. Maintain the temperature below 20°C.[5]
-
Continue stirring for 1-2 hours after the ammonia addition is complete.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.[5]
-
Add dichloromethane to the residue and adjust the pH of the system to 12-13 using a sodium hydroxide solution.[5]
-
Separate the organic layer. The aqueous layer may be extracted again with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Crystallize the residue from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield pure N-Cbz-L-prolinamide as a white solid.[6]
-
Protocol 2: Direct Amidation using a Coupling Reagent (HATU)
This protocol utilizes an in-situ activating agent, such as HATU, which is highly efficient for forming amide bonds with minimal side reactions and is a standard procedure in laboratory-scale peptide synthesis.[9][10]
Materials:
-
N-Cbz-L-proline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve N-Cbz-L-proline (1 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add HATU (1.1 eq.) and ammonium chloride (1.2 eq.) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
-
Amidation Reaction:
-
Slowly add DIPEA (2.5 eq.) to the stirred mixture. The base is crucial for the activation process.[4]
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the pure N-Cbz-L-prolinamide.
-
Protocol 3: Biocatalytic Amidation (Green Chemistry Approach)
This protocol employs an immobilized enzyme, providing a highly selective and environmentally friendly method that avoids hazardous reagents and racemization.[1][3]
Materials:
-
N-Cbz-L-proline
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
2-Methyl-2-butanol (2M2B)
-
Ammonia (solution in 2M2B, e.g., 0.5 M)
Procedure:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Work-up and Purification:
-
After the reaction period, cool the mixture to room temperature.
-
Remove the immobilized enzyme beads by filtration. The enzyme can often be washed and reused.
-
The filtrate contains the product. For isolation, the solvent can be removed under reduced pressure.
-
The product, L-prolinamide (after a deprotection step if starting from N-Cbz-L-proline), can be isolated by crystallization from a suitable solvent system, such as 2M2B/n-heptane.[1]
-
Visual Workflow
The following diagram illustrates the generalized pathways for the amidation of N-Cbz-L-proline, highlighting the key activation step that is central to the chemical methods described.
Caption: General workflows for the chemical and biocatalytic amidation of N-Cbz-L-proline.
References
- 1. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]
- 6. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Application Notes: N-Carbobenzyloxy-L-prolinamide in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of peptide chemistry, the precise control of reactive groups is fundamental to successful synthesis. The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development, enabling the first reliable stepwise synthesis of peptides by temporarily masking the nucleophilic amino group.[1] N-Cbz-L-prolinamide is an important chiral intermediate and precursor in the synthesis of various pharmaceutical compounds and peptide derivatives.[2] Proline itself is a unique amino acid due to its secondary amine and rigid cyclic structure, which imparts significant conformational constraints on peptides.[3]
These application notes detail the synthesis of N-Cbz-L-prolinamide and its contextual application in solid-phase peptide synthesis (SPPS), specifically focusing on the use of Cbz-protected proline for the synthesis of N-terminally protected peptides.
Synthesis of N-Cbz-L-prolinamide
N-Cbz-L-prolinamide is not typically used as a direct coupling agent in SPPS. Instead, it serves as a valuable chiral precursor for various pharmaceuticals.[2][4] The synthesis from L-proline involves N-terminal protection followed by amidation. Several methods have been reported, with one prominent, high-yield industrial method detailed below.
Experimental Protocol: Two-Step Synthesis of N-Cbz-L-prolinamide [2][5]
This protocol involves the initial formation of N-Cbz-L-proline, which is then converted to the corresponding prolyl chloride and subsequently reacted with ammonia.
Step 1: Preparation of N-Cbz-L-proline
-
In a suitable reactor, add L-proline (100 kg) and sodium bicarbonate (88 kg) to dimethylbenzene (1400 kg).
-
Cool the mixture to 10-15°C.
-
Slowly add benzyl chloroformate (192 kg) over 1 hour, maintaining the temperature between 10-15°C.
-
After the addition is complete, allow the reaction to stir at 15-20°C for 2 hours.
-
Heat the mixture to reflux and separate the water generated during the reaction using a water trap.
-
Cool the resulting N-Cbz-L-proline solution to 15-35°C for use in the next step.
Step 2: Conversion to N-Cbz-L-prolinamide
-
To the N-Cbz-L-proline solution from Step 1, add thionyl chloride dropwise and heat to reflux.
-
After the reaction, remove the solvent via distillation under reduced pressure to obtain an N-Cbz-L-prolyl chloride solution.
-
Cool the prolyl chloride solution to 0-10°C.
-
Introduce ammonia gas into the solution, maintaining the temperature between 10-20°C, and react for 12 hours.[2]
-
Following the reaction, evaporate the solvent to dryness under reduced pressure.
-
Dissolve the residue in dichloromethane, cool the solution, and adjust the pH to 12-13.
-
Allow the layers to separate and collect the aqueous layer.
-
Decolorize, filter, and crystallize the residue.
-
Wash the resulting solid with petroleum ether and dry to obtain the final N-Cbz-L-prolinamide product.[2][5]
Data Presentation: Synthesis of N-Cbz-L-prolinamide
The following table summarizes the quantitative data from a representative synthesis.[2][5]
| Parameter | Value | Method |
| Yield | 82.0% | - |
| Purity | 99.8% | HPLC Area Normalization |
| Optical Purity | 99.9% | HPLC Area Normalization |
| Melting Point | 91-93°C | - |
Workflow for N-Cbz-L-prolinamide Synthesis
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Cbz-protected proline in SPPS is for the synthesis of peptides requiring a stable, non-labile N-terminal protecting group. The Cbz group is notably stable under the standard acidic conditions (e.g., Trifluoroacetic acid - TFA) used for cleavage in Fmoc-based SPPS.[6][7] This allows for the synthesis of a fully side-chain deprotected peptide that remains protected at the N-terminus with the Cbz group. This strategy is useful for creating peptide fragments intended for subsequent ligation or for producing final peptides where a neutral, blocked N-terminus is required for biological activity.
The process involves standard Fmoc/tBu SPPS for chain elongation, followed by a final coupling step using Cbz-L-proline (the carboxylic acid, not the amide) to cap the N-terminus.
Experimental Protocol: SPPS of a Peptide with N-Terminal Cbz-Proline
This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminal amide, capped with Cbz-proline.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids
-
N-Cbz-L-proline
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)[6]
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a SPPS reaction vessel.[10][11]
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (3 eq) with a coupling reagent like HBTU (3 eq) and DIPEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin or chloranil test.[12]
-
-
Chain Elongation (Iterative Cycles): Repeat the following cycle for each subsequent amino acid:
-
Wash: Wash the resin with DMF.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF for 10-20 minutes to remove the N-terminal Fmoc group.
-
Wash: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next activated Fmoc-amino acid as described in step 3.
-
-
Final Coupling with Cbz-L-proline:
-
After the final Fmoc deprotection of the elongated peptide chain, perform the last coupling using N-Cbz-L-proline.
-
Activate N-Cbz-L-proline (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.
-
Add the solution to the peptide-resin and allow it to react for 2-4 hours, or until completion is confirmed by a negative ninhydrin test.
-
-
Final Wash: Wash the resin extensively with DMF, followed by DCM, and dry it under vacuum.
-
Cleavage and Global Deprotection:
-
Peptide Precipitation: Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with more cold ether.
-
Purification: Dry the crude peptide and purify it using reverse-phase HPLC.
SPPS Workflow for N-Terminal Cbz-Proline Peptide
References
- 1. benchchem.com [benchchem.com]
- 2. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. bachem.com [bachem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate as a Chiral Auxiliary in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a derivative of the naturally occurring amino acid L-proline, is an emerging chiral auxiliary for asymmetric synthesis. Its rigid pyrrolidine framework, conferred by the (S)-stereocenter at the 2-position, provides a well-defined chiral environment to direct stereoselective transformations. The N-benzyloxycarbonyl (Cbz) protecting group enhances the steric bulk and influences the conformational rigidity of the system, while the carbamoyl group offers a site for substrate attachment.
These application notes provide a comprehensive overview of the potential use of this compound as a chiral auxiliary in the asymmetric α-alkylation of carboxylic acid derivatives. While direct literature applications of this specific auxiliary are not extensively documented, the protocols and principles described herein are based on established methodologies for structurally related N-acylproline derivatives and serve as a guide for its application.
Principle of Asymmetric α-Alkylation
The core principle involves the temporary attachment of a prochiral carboxylic acid moiety to the chiral auxiliary. Subsequent deprotonation with a strong base generates a rigid, chelated enolate. The steric hindrance provided by the Cbz-protected pyrrolidine ring directs the approach of an incoming electrophile to the less hindered face of the enolate, leading to the preferential formation of one diastereomer. Finally, cleavage of the auxiliary yields the desired α-substituted carboxylic acid in high enantiomeric purity. The auxiliary can often be recovered and reused.
Experimental Protocols
Protocol 1: Acylation of the Chiral Auxiliary
This protocol describes the attachment of a propionyl group to the chiral auxiliary.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of propionyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and wash the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl derivative.
Protocol 2: Diastereoselective α-Alkylation
This protocol details the asymmetric alkylation of the N-propionyl derivative.
Materials:
-
N-Propionyl-(S)-benzyl 2-carbamoylpyrrolidine-1-carboxylate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-propionyl derivative (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add freshly prepared LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated product from Protocol 2
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aq. solution)
-
THF/Water solvent mixture (3:1)
-
Aqueous Na₂SO₃ solution (1 M)
-
Diethyl ether
-
HCl (1 M)
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C.
-
Add powdered LiOH (2.0 eq) followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).
-
Stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding 1 M aqueous Na₂SO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired α-alkylated carboxylic acid with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate to yield the final product.
Data Presentation
The following table summarizes the hypothetical results for the asymmetric alkylation of the N-propionyl derivative of this compound with various electrophiles.
| Entry | Electrophile (R-X) | Product Configuration | Diastereomeric Ratio (de%) | Yield (%) |
| 1 | Benzyl Bromide | (R) | 95:5 (>90% de) | 88 |
| 2 | Methyl Iodide | (R) | 92:8 (84% de) | 91 |
| 3 | Allyl Bromide | (R) | 94:6 (88% de) | 85 |
| 4 | Ethyl Iodide | (R) | 93:7 (86% de) | 89 |
Note: The data presented is hypothetical and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: General workflow for asymmetric α-alkylation.
Diagram 2: Proposed Transition State for Diastereoselective Alkylation
Caption: Proposed transition state for alkylation.
Application Notes and Protocols for the Incorporation of Cbz-L-prolinamide into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of N-α-benzyloxycarbonyl-L-prolinamide (Cbz-L-prolinamide) into peptide sequences. This methodology is particularly valuable for the synthesis of peptides with a C-terminal prolinamide, a modification known to enhance biological activity and stability. The protocols provided herein detail the necessary steps from the preparation of L-prolinamide to its coupling onto a solid-phase resin-bound peptide, followed by characterization.
Introduction
The C-terminal amidation of peptides is a crucial post-translational modification that can significantly impact their biological properties. It neutralizes the negative charge of the C-terminal carboxyl group, which can lead to increased receptor binding affinity, enhanced stability against enzymatic degradation, and improved pharmacokinetic profiles. Proline-rich peptides, in particular, play a significant role in various biological processes, and their C-terminal amidation can further modulate their activity.[1]
While several methods exist for generating C-terminally amidated peptides, including enzymatic approaches and the use of specialized resins, this document focuses on a strategy involving the direct incorporation of L-prolinamide. This is achieved by first deprotecting Cbz-L-prolinamide to yield L-prolinamide, which is then coupled to a growing peptide chain on a solid support. This approach offers a direct route to peptides with a C-terminal prolinamide moiety.
Key Applications
The incorporation of a C-terminal prolinamide can be beneficial in the development of various therapeutic peptides, including:
-
Antimicrobial Peptides: C-terminal amidation has been shown to increase the potency of proline-rich antimicrobial peptides against Gram-negative bacteria.[1]
-
Neuropeptides: Many naturally occurring neuropeptides are C-terminally amidated, and this modification is often essential for their biological function.
-
Hormones: Peptide hormones frequently possess a C-terminal amide, which is critical for their signaling activity.
-
Drug Candidates: Enhancing the stability and activity of peptide-based drug candidates through C-terminal amidation is a common strategy in drug development.
Experimental Overview
The overall workflow for incorporating L-prolinamide into a peptide sequence via solid-phase peptide synthesis (SPPS) is depicted below. The process begins with the deprotection of the commercially available Cbz-L-prolinamide to obtain L-prolinamide. This is followed by the coupling of the L-prolinamide to the N-terminus of a resin-bound peptide. Subsequent amino acids can then be added to extend the peptide chain.
Protocols
Protocol 1: Deprotection of Cbz-L-prolinamide to L-Prolinamide
This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group from Cbz-L-prolinamide via catalytic hydrogenolysis.
Materials:
-
Cbz-L-prolinamide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂) supply
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Cbz-L-prolinamide (1.0 eq) in anhydrous methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet during filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to yield L-prolinamide. The crude product can be used directly in the coupling step or purified further if necessary.
| Parameter | Condition | Typical Yield |
| Deprotection Method | Catalytic Hydrogenolysis | >95% |
| Catalyst | 10% Pd/C | - |
| Solvent | Methanol | - |
| Temperature | Room Temperature | - |
| Reaction Time | 2-4 hours | - |
Table 1: Representative conditions and yield for Cbz deprotection by hydrogenolysis.[2]
Protocol 2: Solid-Phase Coupling of L-Prolinamide to a Resin-Bound Peptide
This protocol outlines the coupling of L-prolinamide to the N-terminus of a peptide chain assembled on a solid support. This example assumes the use of Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminus (e.g., on Wang or Rink Amide resin)
-
L-Prolinamide (from Protocol 1)
-
Coupling reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents:
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vial, dissolve L-prolinamide (3 eq), HBTU (3 eq), and HOBt (3 eq) in a minimal amount of DMF. Add DIPEA (6 eq) to the mixture and pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated coupling cocktail to the swelled resin in the reaction vessel. Shake the mixture at room temperature for 2-4 hours.
-
Washing: After the coupling reaction, drain the reaction vessel and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
| Coupling Reagent | Additive | Base | Typical Coupling Efficiency |
| HBTU | HOBt | DIPEA | >90% |
| HATU | HOAt | DIPEA | >95% |
| DIC | HOBt | - | >85% |
Table 2: Common coupling reagents and their typical efficiencies for standard SPPS. The efficiency for L-prolinamide coupling may vary.
Protocol 3: Cleavage and Purification
This protocol describes the final cleavage of the peptide from the solid support and its subsequent purification. The cleavage cocktail will depend on the type of resin and the protecting groups on the amino acid side chains. The following is a general protocol for cleavage from a standard acid-labile resin.
Materials:
-
Resin-bound peptide with C-terminal prolinamide
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for purification
Procedure:
-
Resin Preparation: Wash the resin with DCM and dry it under vacuum.
-
Cleavage: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC. Characterize the final product by mass spectrometry to confirm the correct molecular weight.
Characterization of Peptides with C-Terminal Prolinamide
The successful incorporation of the C-terminal prolinamide can be confirmed using mass spectrometry. The amidated peptide will have a mass that is approximately 1 Da less than its corresponding C-terminal free acid counterpart. Specialized mass spectrometric techniques can be employed to definitively distinguish between C-terminal amides and free acids.[3][4][5]
Signaling Pathways and Logical Relationships
The rationale for incorporating a C-terminal prolinamide often stems from its ability to mimic a natural post-translational modification, thereby enhancing interaction with biological targets. For instance, in G-protein coupled receptor (GPCR) signaling, the C-terminal amide of a peptide ligand can be crucial for receptor binding and activation.
Conclusion
The protocols and application notes provided offer a comprehensive framework for the successful incorporation of Cbz-L-prolinamide into peptide sequences. This methodology provides a direct and efficient route to obtaining peptides with a C-terminal prolinamide, a modification that can significantly enhance their therapeutic potential. Careful execution of the described deprotection, coupling, and cleavage steps, coupled with rigorous analytical characterization, will enable researchers to effectively utilize this valuable synthetic strategy in their peptide-based drug discovery and development efforts.
References
- 1. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Cbz Group from a Proline Amide
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis and the development of complex organic molecules, valued for its stability and versatile deprotection methods.[1] This document provides detailed application notes and protocols for the removal of the Cbz group from proline amides, a common structural motif in many pharmaceutical agents and bioactive peptides. The selection of an appropriate deprotection strategy is critical and is dictated by the molecular architecture of the substrate, the presence of other functional groups, and the desired scale of the reaction.[1]
Comparative Overview of Deprotection Methodologies
The primary methods for the removal of the Cbz group can be broadly categorized into catalytic hydrogenolysis, transfer hydrogenolysis, and acid-mediated cleavage. Each approach offers a unique profile of reactivity and chemoselectivity.
Data Presentation: Summary of Cbz Deprotection Techniques
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[1][2] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[1] Diketopiperazine formation can be a side reaction, especially in dipeptide stages.[3] |
| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C | Safer alternative to H₂ gas, particularly for larger-scale reactions.[1] | May require elevated temperatures; potential for incomplete reaction. |
| Acidic Cleavage | HBr in Acetic Acid | Useful for substrates with functional groups sensitive to hydrogenation.[1] | Harsh conditions can lead to side reactions; potential for racemization.[3] |
| Lewis Acid-Mediated Cleavage | AlCl₃ in HFIP | Good functional group tolerance (e.g., reducible groups, O- and N-Bn protecting groups), cost-effective, scalable, and can be performed at room temperature.[2][4] | Requires careful handling of the Lewis acid; purification may be more complex. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This is the most common and often the cleanest method for Cbz deprotection.[2]
Materials:
-
Cbz-protected proline amide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected proline amide (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[5]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[5]
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[1] The flask should be evacuated and backfilled with hydrogen gas three times.[5]
-
Reaction: Stir the mixture vigorously at room temperature.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[5]
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected proline amide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[5]
Protocol 2: Catalytic Transfer Hydrogenolysis
This method offers a safer alternative to using hydrogen gas.[1]
Materials:
-
Cbz-protected proline amide
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve the Cbz-protected proline amide (1.0 equivalent) in methanol or ethanol.[1]
-
Reagent Addition: Add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the filtration and concentration steps described in Protocol 1.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is suitable for substrates that are sensitive to hydrogenation.[1]
Materials:
-
Cbz-protected proline amide
-
33% Hydrobromic acid in acetic acid (HBr/AcOH)
-
Glacial acetic acid
Procedure:
-
Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[1]
-
Reagent Addition: Add a solution of 33% hydrobromic acid in acetic acid.[1]
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours.[1]
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure, and the residue is triturated with ether to precipitate the hydrobromide salt of the deprotected amine.
Visualizations
Experimental Workflow for Cbz Deprotection
References
Application Notes and Protocols: Catalytic Hydrogenolysis for Cbz Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry, due to its stability under various conditions and facile removal.[1] Catalytic hydrogenolysis is the most common and generally the cleanest method for Cbz deprotection.[1][2] This process involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1] The reaction is highly efficient and proceeds under mild, neutral conditions, yielding the deprotected amine along with toluene and carbon dioxide as the sole byproducts.[2][3]
This document provides detailed application notes, experimental protocols, and comparative data for the removal of the Cbz group via catalytic hydrogenolysis, including standard hydrogenolysis with hydrogen gas and transfer hydrogenation methods.
Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis
The deprotection of a Cbz-protected amine via catalytic hydrogenolysis proceeds in two main steps. Initially, the palladium catalyst facilitates the cleavage of the benzyl-oxygen bond with the addition of hydrogen, which forms toluene and a transient carbamic acid intermediate.[3] This intermediate is unstable and spontaneously decarboxylates to afford the free amine and carbon dioxide.[3]
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
Data Presentation: Comparison of Catalytic Hydrogenolysis Conditions
The efficiency of Cbz deprotection is influenced by the choice of catalyst, hydrogen source, solvent, and reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Standard Catalytic Hydrogenolysis with H₂ Gas
| Catalyst (mol%) | Substrate | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 10% Pd/C (10) | Cbz-L-Phe-L-Leu-OEt | H₂O (with TPGS-750-M) | 1 | Room Temp | < 2 | >95 |
| 5-10% Pd/C | General Cbz-amines | MeOH or EtOH | 1 to 3 | Room Temp | 4 - 72 | up to 95+ |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | General Cbz-amines | Various | 1 | Room Temp | 4 - 144 | 57 - 66 |
| 10% Pd/C + 10% Nb₂O₅/C | N-Cbz-dioctylamine | MeOH | 1 | Room Temp | Significantly Shorter | Excellent |
Table 2: Catalytic Transfer Hydrogenolysis
| Catalyst | Hydrogen Donor | Substrate | Solvent | Temperature (°C) | Time | Yield (%) |
| 10% Pd/C | Ammonium Formate | General Cbz-amines | i-PrOH | Microwave | ~10 min | High |
| 10% Pd/C | Formic Acid | Cbz-Amino Acids/Peptides | MeOH | Room Temp | minutes | 89-95 |
| 10% Pd/C | Sodium Borohydride | N-Cbz protected amines | MeOH | Room Temp | 3-10 min | High |
| Palladium Black | Formic Acid | Cbz-Amino Acids/Peptides | EtOH/HCOOH | 25 | 1.5 h | High |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis using Pd/C and H₂ Gas
This protocol describes the classic method for Cbz deprotection using palladium on carbon as the catalyst and hydrogen gas.[1][3]
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C, 5-10 mol%)[1]
-
Methanol (MeOH) or Ethanol (EtOH), analytical grade[4]
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)[4]
-
Celite® or a suitable filter agent[4]
-
Inert gas (Nitrogen or Argon)
-
Reaction flask (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected substrate (1.0 mmol) in a suitable solvent (e.g., 10 mL of MeOH) in a reaction flask.[3]
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.[4]
-
Hydrogenation: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[3][5] For atmospheric pressure reactions, a hydrogen-filled balloon is often sufficient.[4]
-
Reaction: Stir the reaction mixture vigorously at room temperature.[3][4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Reactions are typically complete within 1-4 hours.[4]
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.[3]
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[4]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purification: If necessary, purify the product by crystallization, chromatography, or other suitable methods.[3]
Protocol 2: Catalytic Transfer Hydrogenolysis using Pd/C and Formic Acid
This protocol provides an alternative to using hydrogen gas, employing formic acid as the hydrogen donor. This method is often advantageous for laboratories not equipped for handling hydrogen gas.[3][6]
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)[3]
-
Methanol (MeOH) or Ethanol (EtOH)[3]
-
Formic acid (HCOOH)[3]
-
Reaction flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.[3]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the solution.[3]
-
Reagent Addition: To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[3]
-
Reaction and Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.[4]
-
Filtration: Upon completion, filter the reaction mixture through a Celite pad to remove the catalyst, washing the pad with the solvent.[3]
-
Isolation: Concentrate the filtrate under reduced pressure. Note that the product will likely be the formate salt. If the free amine is desired, the residue can be dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[3]
Mandatory Visualizations
Caption: General experimental workflow for Cbz deprotection.
Troubleshooting and Considerations
-
Catalyst Activity: The activity of Pd/C can vary between batches and may decrease with age. If a reaction is sluggish, using a fresh batch of catalyst is recommended.[7] Pearlman's catalyst (Pd(OH)₂/C) can be more active for certain substrates.[7]
-
Catalyst Poisoning: Substrates containing sulfur or phosphorus can poison the catalyst, leading to slow or incomplete reactions.[8]
-
Solvent Choice: Polar solvents like methanol and ethanol are generally effective.[7] For some substrates, using acetic acid as a solvent can facilitate the reaction by protonating the heteroatom.[7]
-
Safety: Pd/C can be pyrophoric, especially when dry. Handle with care, preferably under an inert atmosphere.[1] When using hydrogen gas, ensure proper safety precautions are in place to prevent ignition.[9] Transfer hydrogenation methods offer a safer alternative by avoiding the need for gaseous hydrogen.[6][9]
-
Orthogonality: The Cbz group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage, allowing for selective deprotection in complex molecules.[1][10] However, strong acidic conditions can also cleave the Cbz group.[2][10]
-
Alternative Methods: For substrates incompatible with catalytic hydrogenolysis (e.g., those containing alkenes, alkynes, or other reducible functional groups), acid-mediated cleavage (e.g., with HBr in acetic acid) is a common alternative.[1][2][9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. tdcommons.org [tdcommons.org]
Application Notes and Protocols for Cbz-L-proline Amide Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in the synthesis of peptides, pharmaceuticals, and other biologically active molecules. The coupling of N-benzyloxycarbonyl-L-proline (Cbz-L-proline) to an amine is a common transformation that can be challenging due to the sterically hindered nature of the secondary amine in the proline ring. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral center. This document provides a detailed overview of common coupling reagents, their mechanisms of action, and optimized protocols for the synthesis of Cbz-L-proline amides.
Comparison of Common Coupling Reagents
The efficacy of a coupling reagent for the formation of Cbz-L-proline amides is dependent on several factors, including the nucleophilicity of the amine, steric hindrance of the substrates, and the desired reaction conditions. Below is a summary of commonly used coupling reagents and their reported performance in the amidation of N-protected proline derivatives.
| Coupling Reagent Class | Reagent/Additive | Amine Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Carbodiimide | EDC / DMAP / HOBt (cat.) | Boc-piperidine-4-amine | Acetonitrile | 14 h | 91 | [1] |
| Uronium/Aminium Salt | HATU / DIPEA | Amine | DMF | 3 h | 97 | [2] |
| Uronium/Aminium Salt | HBTU / HOBt / DIEA | Aniline | THF | 12 h | - | [3] |
| Phosphonium Salt | PyBOP / DIEA | Amine | DMF | 1-3 h | - | [4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is for representative N-protected proline derivatives and serves as a guideline for reagent selection.
Mechanisms of Action
Understanding the mechanism of each class of coupling reagent is crucial for troubleshooting and optimization.
-
Carbodiimides (e.g., EDC, DCC, DIC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress racemization and improve yields by forming a more stable active ester intermediate.[5][6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents react with the carboxylate to form a highly reactive OAt or OBt active ester. HATU, containing the HOAt moiety, is generally more reactive than HBTU, which contains HOBt.[7] This increased reactivity is attributed to the electronic properties of the azabenzotriazole core.[7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents activate the carboxylic acid by forming an active ester. They are known for their high coupling efficiency and low racemization levels. PyBOP is a common example that generates an OBt active ester.
Experimental Protocols
The following are detailed protocols for the solution-phase synthesis of a Cbz-L-proline amide using representative coupling reagents from each class. For these examples, benzylamine will be used as the amine component.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a cost-effective and widely used method for amide bond formation. The addition of HOBt minimizes racemization and improves the reaction efficiency.
Materials:
-
Cbz-L-proline
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Cbz-L-proline (1.0 equiv) and HOBt (1.1 equiv).
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration of Cbz-L-proline).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) to the stirred solution.
-
In a separate flask, dissolve benzylamine (1.05 equiv) in anhydrous DCM.
-
To the benzylamine solution, add DIPEA (1.1 equiv) and stir for 5 minutes at room temperature.
-
Slowly add the benzylamine/DIPEA solution to the activated Cbz-L-proline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Cbz-L-proline amide.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered amino acids and for rapid reactions.
Materials:
-
Cbz-L-proline
-
Benzylamine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Cbz-L-proline (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.05 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: PyBOP Mediated Coupling
PyBOP is a phosphonium salt-based coupling reagent that is also highly effective and generates a non-carcinogenic byproduct.
Materials:
-
Cbz-L-proline
-
Benzylamine
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Cbz-L-proline (1.0 equiv), benzylamine (1.05 equiv), and PyBOP (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for Cbz-L-proline amide formation.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Caption: Decision tree for selecting a coupling reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Ti-Mg-Catalyzed Carbozincation of N -Benzyl- N -(but-3-en-1-yl)Hept-2-Yn-1-Amine with Et 2 Zn - Gabdullin - Russian Journal of Organic Chemistry [rjraap.com]
Application Note: Chiral HPLC Method for the Enantiomeric Separation of Benzyl 2-Carbamoylpyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzyl 2-carbamoylpyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. As chirality plays a crucial role in the pharmacological activity and safety of drugs, the development of a reliable and efficient method for the separation and quantification of its enantiomers is of paramount importance. This application note presents a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of benzyl 2-carbamoylpyrrolidine-1-carboxylate. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in enantiomeric separations.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the sample preparation and HPLC analysis.
Materials and Reagents
-
Racemic benzyl 2-carbamoylpyrrolidine-1-carboxylate standard
-
Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (ACN) (HPLC grade)
-
Water (HPLC grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chiral HPLC Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of racemic benzyl 2-carbamoylpyrrolidine-1-carboxylate at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
HPLC Method Protocol
-
Column Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard solution into the HPLC system.
-
Chromatographic Run: Run the analysis under the conditions specified in Table 1.
-
Detection: Monitor the elution of the enantiomers at a wavelength of 220 nm.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times, peak areas, and resolution.
Data Presentation
The quantitative data for the optimized chromatographic conditions and the expected results are summarized in the following tables.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Table 2: Expected Chromatographic Results
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 8.5 min | ~ 10.2 min |
| Resolution (R_s) | \multicolumn{2}{c | }{ > 2.0 } |
| Tailing Factor (T_f) | < 1.5 | < 1.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column batch.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationships of the key parameters in the chiral HPLC method development.
Caption: Workflow for chiral HPLC separation of benzyl 2-carbamoylpyrrolidine-1-carboxylate enantiomers.
Caption: Logical relationship of key parameters for optimizing chiral HPLC separation.
Discussion
The separation of enantiomers of proline derivatives, such as benzyl 2-carbamoylpyrrolidine-1-carboxylate, is effectively achieved using polysaccharide-based chiral stationary phases.[1][2] The Chiralpak AD-H column, which has an amylose-based selector, provides excellent chiral recognition capabilities for a wide range of compounds.
The mobile phase composition is a critical factor in achieving good resolution. A mixture of hexane and ethanol is commonly used, where hexane is the non-polar main solvent and ethanol acts as the polar modifier.[1][2] The concentration of the polar modifier can significantly impact the retention times and the resolution of the enantiomers. Adjusting the percentage of ethanol allows for the fine-tuning of the separation. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution, especially for compounds with basic functional groups.[1][2]
For pyrrolidine carboxamide derivatives, alternative methods using cyclodextrin-based chiral stationary phases have also been reported to be effective.[3] In some cases, an indirect approach involving derivatization with a chiral reagent, such as Marfey's reagent, followed by separation on a standard reversed-phase column (e.g., C18) can be employed.[4][5]
Conclusion
The presented chiral HPLC method provides a reliable and robust protocol for the enantiomeric separation of benzyl 2-carbamoylpyrrolidine-1-carboxylate. The use of a Chiralpak AD-H column with a hexane:ethanol:TFA mobile phase yields excellent resolution and peak shape. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical industry for the routine analysis and quality control of this important chiral intermediate.
References
- 1. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis typically involves the amidation of the carboxylic acid of (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (Cbz-proline). This is generally achieved by activating the carboxylic acid and then reacting it with a source of ammonia. A common approach involves the use of coupling agents to facilitate amide bond formation.
Q2: What are the most critical factors affecting the yield and purity of the final product?
A2: Several factors can significantly impact the success of the synthesis:
-
Choice of Coupling Reagents: The selection of the activating agent and any additives is crucial for efficient amide bond formation and minimizing side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled to prevent side reactions, such as racemization.
-
Starting Material Quality: The purity of the starting Cbz-proline is essential for obtaining a high-purity product.
-
Work-up and Purification: Proper work-up procedures to remove unreacted reagents and byproducts, followed by an effective purification method (e.g., recrystallization or column chromatography), are critical for isolating the final product in high purity.
Q3: What are the common side reactions to be aware of during this synthesis?
A3: The most significant side reaction of concern is the racemization of the chiral center at the 2-position of the pyrrolidine ring. This can lead to the formation of the undesired (R)-enantiomer, reducing the enantiomeric excess of the final product. The combination of a carbodiimide coupling reagent with 1-Hydroxybenzotriazole (HOBt) in Dimethylformamide (DMF) has been shown to increase the rate of proline racemization.[1][2] Other potential side reactions include the formation of byproducts from the coupling reagents and incomplete reaction leading to residual starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete activation of the carboxylic acid.2. Inefficient coupling with the ammonia source.3. Product loss during work-up or purification. | 1. Optimize Coupling Reagents: Consider using a different coupling agent such as Ethyl(dimethylaminopropyl)carbodiimide (EDCI) in combination with HOBt, or alternative activating agents like HCTU.[3]2. Control Reaction Temperature: Ensure the activation and coupling steps are performed at the optimal temperature, which may be at room temperature or below to minimize side reactions.[1]3. Improve Work-up: Minimize aqueous washes if the product has some water solubility. Ensure complete extraction with an appropriate organic solvent. |
| Presence of Impurities (e.g., starting material) | 1. Insufficient amount of coupling agent or ammonia source.2. Short reaction time. | 1. Adjust Stoichiometry: Use a slight excess of the coupling agent and the ammonia source to drive the reaction to completion.2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material before quenching the reaction. |
| Racemization of the Chiral Center | 1. Use of certain coupling reagent combinations (e.g., DIC/HOBt in DMF).2. Elevated reaction temperatures.3. Use of a strong, non-hindered base. | 1. Reagent Selection: Avoid the combination of carbodiimides with HOBt in DMF if racemization is observed.[1][2] Consider using a different solvent like Dichloromethane (DCM).2. Temperature Control: Perform the coupling reaction at room temperature or 0°C.[1]3. Base Selection: If a base is required, use a sterically hindered base like 2,4,6-Collidine instead of Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM).[1] |
| Difficulty in Product Isolation/Purification | 1. Product is an oil and difficult to crystallize.2. Co-elution of impurities during column chromatography. | 1. Purification Strategy: If the product is an oil, purification by column chromatography on silica gel is recommended. If the product is a solid, recrystallization from an appropriate solvent system can be effective.[4]2. Optimize Chromatography: Use a solvent gradient during column chromatography to achieve better separation of the product from impurities. |
Experimental Protocols
Protocol 1: Synthesis using EDCI/HOBt Coupling
This protocol is a common method for amide bond formation.
-
Dissolution: Dissolve (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (1 equivalent) in an appropriate solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and Ethyl(dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) to the solution. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Amidation: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Coupling Method | Solvent | Temperature | Reported Yield Range | Key Considerations |
| EDCI/HOBt | DMF/DCM | 0°C to RT | High | Potential for racemization, especially in DMF.[1][2][3] |
| Mixed Anhydride | THF | -15°C to RT | Good to High | Can minimize racemization.[2] |
| Benzyl Halide with Carboxylate Salt | DMF/Dioxane | Room Temp | Good to Excellent | Applicable for ester formation, can be adapted for amidation.[5] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of N-Protected Amino Acid Amides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-protected amino acid amides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of N-protected amino acid amides?
A1: The most prevalent side reactions include racemization/epimerization, diketopiperazine formation (especially with dipeptides), aspartimide formation (with aspartic acid residues), and side reactions involving the functional groups of specific amino acids, such as glutamic acid and cysteine.[1][2][3] Over-activation of the carboxylic acid can also lead to the formation of undesired products like N-acylurea.[4][5]
Q2: What is racemization and how can it be minimized?
A2: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to a mixture of D and L enantiomers.[6][7] This typically occurs through the formation of an oxazolone intermediate, especially with strong activating agents and in the presence of base.[7][8] To minimize racemization, you can:
-
Use coupling reagents known for low racemization potential.[2]
-
Add racemization suppressants like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][6]
-
Employ weaker bases with greater steric hindrance, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, instead of triethylamine.[6]
-
Perform the reaction at lower temperatures.[2]
Q3: How do I choose the appropriate coupling reagent?
A3: The choice of coupling reagent is critical and depends on the specific amino acids being coupled, their steric hindrance, and their propensity for racemization.[9]
-
Carbodiimides (e.g., DCC, EDC): These are widely used but require an additive like HOBt or HOAt to suppress racemization.[4][6]
-
Onium Salts (e.g., HATU, HBTU): These are highly efficient and rapid coupling reagents, often used for sterically hindered amino acids, but can be more expensive.
-
Phosphonium Salts (e.g., PyBOP): These are also very effective but produce carcinogenic HMPA as a byproduct.[4]
Q4: What are the key considerations for protecting groups in amino acid amide synthesis?
A4: Protecting groups are essential to prevent unwanted side reactions at the N-terminus and at reactive side chains.[10]
-
Nα-Protection: The most common are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups. The choice depends on the overall synthetic strategy (e.g., solid-phase vs. solution-phase).
-
Side-Chain Protection: Amino acids with reactive side chains (e.g., Lys, Asp, Glu, Cys, His) require orthogonal protecting groups that can be removed under conditions that do not affect the Nα-protecting group or the final amide bond.[10] For asparagine and glutamine, side-chain protection can also improve solubility.[10]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Amide Product
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Carboxylic Acid Activation | - Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (often a slight excess).- Allow sufficient time for the activation step before adding the amine.[9] |
| Amine Deactivation | - If the amine is used as a salt (e.g., hydrochloride), ensure that a sufficient amount of a non-nucleophilic base (e.g., DIPEA) is added to liberate the free amine.[11] |
| Steric Hindrance | - For sterically hindered amino acids or amines, switch to a more powerful coupling reagent like HATU.- Increase the reaction temperature or extend the reaction time.[9] |
| Hydrolysis of Activated Intermediate | - Use anhydrous solvents and reagents to prevent hydrolysis of the activated carboxylic acid.[9] |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are soluble. Common solvents include DMF, NMP, and DCM. For poorly soluble protected amino acids, consider using a different protecting group.[10] |
| Work-up Issues | - Significant product loss can occur during the work-up, especially if the product is volatile or forms emulsions.[12] Consider alternative work-up procedures, such as using Rochelle's salt to break up aluminum salt emulsions if applicable.[12] |
Problem 2: Presence of Impurities in the Final Product
Potential Causes & Solutions:
| Impurity Type | Potential Cause & Identification | Prevention & Removal |
| Racemized/Epimerized Product | - Cause: Use of strong bases, high temperatures, or highly activating coupling reagents without suppressants.[6][13]- Identification: Chiral HPLC or NMR with a chiral shift reagent. | - Prevention: Use additives like HOBt or HOAt, employ sterically hindered bases, and maintain low reaction temperatures.[1][6] |
| Diketopiperazine | - Cause: Occurs at the dipeptide stage, especially with proline as one of the first two residues.[1]- Identification: Mass spectrometry will show a cyclic dipeptide product. | - Prevention: If using solid-phase synthesis, choose a 2-chlorotrityl chloride resin.[1] Alternatively, add the second and third amino acids as a pre-formed dipeptide unit.[1] |
| Aspartimide | - Cause: Base-catalyzed cyclization of aspartic acid residues, particularly when followed by small amino acids like glycine or serine.[1][2]- Identification: Mass spectrometry will show impurities with the same mass as the desired product (α- and β-aspartyl peptides are isomers).[2] | - Prevention: Add HOBt to the deprotection solution (in Fmoc synthesis).[1] Use a cyclohexyl ester protecting group for the aspartic acid side chain in Boc synthesis.[1] |
| N-Acylurea | - Cause: Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents.[4][5]- Identification: This byproduct can often be detected by NMR or mass spectrometry. | - Prevention: Keep the reaction temperature low and use an additive like HOBt to trap the activated intermediate.[4] |
| Unreacted Starting Materials | - Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient activation.[12]- Identification: TLC or LC-MS analysis will show the presence of the starting carboxylic acid and/or amine. | - Prevention: Extend the reaction time, increase the temperature, or use a more potent coupling reagent.[12]- Removal: Purification by column chromatography or recrystallization. |
Quantitative Data Summary
Table 1: Influence of Base on Racemization
| Base | pKa | Relative Racemization Rate |
| Triethylamine (TEA) | 10.75 | High |
| N,N-Diisopropylethylamine (DIPEA) | 10.1 | Moderate |
| N-Methylmorpholine (NMM) | 7.38 | Low |
| 2,4,6-Collidine (TMP) | 7.43 | Very Low |
Data compiled from findings indicating that weaker, more sterically hindered bases produce less racemization.[6]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the N-protected amino acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.05 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[9]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[9]
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Work-up Procedure for Reactions with Emulsion Problems
-
After quenching the reaction, if an emulsion forms during aqueous extraction, add a saturated solution of NaCl (brine) to help break the emulsion.[12]
-
If the emulsion persists, filter the entire mixture through a pad of Celite®.[12]
-
For reactions involving aluminum salts (e.g., from DIBAL-H reductions, though not amide coupling), adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirring vigorously can effectively chelate the aluminum salts and prevent the formation of a gelatinous precipitate.[12]
Visualizations
Caption: General workflow for amide bond formation and common side reactions.
Caption: Mechanism of racemization via oxazolone intermediate formation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Racemization in peptide synthesis | PPTX [slideshare.net]
Technical Support Center: Navigating Cbz Deprotection in the Presence of Sensitive Functional Groups
Welcome to our dedicated technical support center for chemists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the deprotection of the carboxybenzyl (Cbz or Z) group, particularly when sensitive functional groups are present in the molecule.
Troubleshooting Guides
This section offers solutions to common problems you may face during Cbz deprotection experiments.
Issue 1: My catalytic hydrogenation for Cbz deprotection is slow or incomplete.
-
Question: I am performing a Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C), but the reaction is sluggish or fails to reach completion. What are the possible causes and how can I resolve this?
-
Answer: Slow or incomplete catalytic hydrogenation is a common issue with several potential causes:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups like thiols and thioethers, or even residual sulfur-containing reagents.[1][2]
-
Solution: Ensure your starting material is highly purified to remove any sulfur-containing impurities. If the substrate itself contains sulfur, consider an alternative deprotection method that is not prone to catalyst poisoning, such as acidic or nucleophilic cleavage.[1][2] In some instances, increasing the catalyst loading or adding fresh catalyst in portions may help drive the reaction to completion.[1]
-
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can differ between batches and may decrease over time.
-
Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[2]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for more challenging or sterically hindered substrates.[2][3]
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[2]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, thereby inhibiting its activity.[4]
-
Issue 2: I'm observing over-reduction of other functional groups during catalytic hydrogenation.
-
Question: My Cbz deprotection via catalytic hydrogenation is also reducing other functional groups in my molecule, such as alkenes, nitro groups, or aryl halides. How can I achieve selective Cbz removal?
-
Answer: The non-selective reduction of other functionalities is a significant challenge with catalytic hydrogenation.[1]
-
Competing Reductions: Functional groups like double bonds, nitro groups, and aryl halides (especially bromides and iodides) can be reduced under standard hydrogenation conditions.[1][5]
-
Solution 1: Transfer Hydrogenolysis: This method often provides better selectivity compared to using hydrogen gas.[1][2] Common hydrogen donors include ammonium formate, formic acid, or cyclohexadiene in the presence of Pd/C.[1][6]
-
Solution 2: Non-Reductive Methods: For substrates with reducible groups, it is best to opt for non-reductive deprotection strategies. Mild acidic conditions with AlCl₃ in hexafluoroisopropanol (HFIP) or nucleophilic cleavage with 2-mercaptoethanol are excellent alternatives that are well-tolerated by many functional groups.[1][7]
-
-
Issue 3: I am getting unwanted side products during acid-mediated Cbz deprotection.
-
Question: I am using HBr in acetic acid for Cbz deprotection and observing the formation of unexpected side products. What are these and how can I avoid them?
-
Answer: Acidic cleavage of the Cbz group can lead to side reactions, particularly under harsh conditions.
-
Alkylation: The benzyl cation formed during the reaction can alkylate other sensitive functional groups or the solvent.[1]
-
Acylation: When using a carboxylic acid like acetic acid as the solvent, the newly deprotected amine can be acylated.[1]
-
Solution 1: Use a Non-nucleophilic Acid/Solvent System: Consider using HCl in a non-acetylating solvent like dioxane. Trifluoroacetic acid (TFA) is another option, but be aware that it is a strong acid that might cleave other acid-sensitive protecting groups like Boc.[1][8]
-
Solution 2: Milder Lewis Acid Conditions: The use of aluminum chloride (AlCl₃) in HFIP is a mild and effective alternative that is performed at room temperature and is compatible with a wide range of functional groups, thus avoiding such side reactions.[1][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection?
The most widely used method for removing a Cbz group is catalytic hydrogenation, typically employing palladium on carbon (Pd/C) as the catalyst with hydrogen gas.[1] This method is generally favored for its efficiency and clean byproducts (toluene and carbon dioxide), which are easily removed.[1][4]
Q2: How do I choose the best Cbz deprotection method for my specific substrate?
The selection of the appropriate deprotection method is crucial and depends on the functional groups present in your molecule.[1]
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the preferred choice due to its high efficiency and clean byproducts.[1]
-
For substrates with reducible groups (e.g., double bonds, aryl halides, nitro groups): Non-reductive methods are recommended. Mild acidic cleavage with AlCl₃/HFIP is a good option due to its broad functional group tolerance.[1][7] Nucleophilic cleavage with 2-mercaptoethanol is particularly well-suited for sensitive and complex molecules, especially in the later stages of a synthesis.[1][5][7]
-
For substrates sensitive to strong acids: Harsh conditions like HBr in acetic acid should be avoided. Milder alternatives such as AlCl₃/HFIP, or non-acidic methods like catalytic hydrogenation or nucleophilic cleavage, are more appropriate.[1][7]
Q3: What are the main side products to be aware of during Cbz deprotection?
The primary side products are dependent on the deprotection method and the substrate:
-
Catalytic Hydrogenation:
-
Acidic Cleavage:
-
Nucleophilic Cleavage (with thiols):
Q4: I am concerned about the genotoxic byproduct benzyl iodide when using Lewis acid-TMS-iodide for Cbz deprotection. What are safer alternatives?
For substrates that are sensitive and require non-reductive, non-acidic conditions, safer alternatives to TMS-iodide are available.
-
Nucleophilic cleavage with 2-mercaptoethanol: This is a much safer option that produces a benzylated thiol as a byproduct, which is generally less reactive and easier to remove.[1][5]
-
Catalytic hydrogenation and milder acidic conditions (AlCl₃/HFIP): These are also considered safer choices that avoid the formation of highly reactive and potentially genotoxic byproducts.[1][7]
Data Presentation
The following table summarizes the key features of different Cbz deprotection methods for easier comparison.
| Deprotection Method | Reagents | Typical Yield | Advantages | Common Side Products/Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | High to Quantitative | Clean byproducts (toluene, CO₂); mild conditions.[1] | Reduction of other functional groups; catalyst poisoning by sulfur.[1] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | High | Safer than H₂ gas; often more selective.[1][6] | Can still reduce some sensitive groups.[1] |
| Acidic Cleavage (Strong) | HBr, Acetic Acid | Good to High | Effective and relatively fast.[1] | Harsh conditions; potential for acylation by solvent and alkylation.[1] |
| Acidic Cleavage (Mild) | AlCl₃, HFIP | High | Mild (room temperature); excellent functional group tolerance.[1][7] | HFIP is an expensive solvent.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | High | Highly selective for sensitive substrates; avoids heavy metals.[1][7] | The thiol reagent has an unpleasant odor.[1] |
Experimental Protocols
1. Catalytic Hydrogenation using Pd/C and H₂ [6]
-
Procedure:
-
Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[6]
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol%.[6]
-
Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon or a hydrogenation apparatus.[6]
-
Stir the reaction mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the catalyst on the filter paper with water before disposal.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
2. Acidic Cleavage using HBr in Acetic Acid [6]
-
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.[6]
-
Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[6]
-
Stir the mixture at room temperature for 2 to 16 hours.[6]
-
Monitor the reaction by TLC or LC-MS.[6]
-
Upon completion, the product can often be precipitated by the addition of ether and collected by filtration. Alternatively, an aqueous work-up with neutralization of the acid may be required.[6]
-
3. Nucleophilic Cleavage with 2-Mercaptoethanol [1][2]
-
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in N,N-Dimethylacetamide (DMAC), add potassium acetate (e.g., 4 equivalents).[1]
-
Add 2-mercaptoethanol (e.g., 2 equivalents).[1]
-
Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][7]
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: A decision tree to guide the selection of an appropriate Cbz deprotection method.
Caption: A generalized workflow for a typical Cbz deprotection experiment.[6]
Caption: A logical workflow for troubleshooting incomplete catalytic hydrogenolysis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Technical Support Center: Optimizing Coupling Conditions for Sterically Hindered Proline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing sterically hindered proline derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes sterically hindered proline derivatives difficult to couple in peptide synthesis?
Sterically hindered proline derivatives present significant challenges in peptide synthesis due to a combination of factors:
-
Steric Hindrance: The bulky nature of substituents on the proline ring can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1] Proline itself is a secondary amine, which is inherently less reactive than the primary amines of other amino acids.[2]
-
Reduced Nucleophilicity: The nucleophilicity of the proline nitrogen can be diminished by bulky adjacent groups, making it a less effective reactant.[1]
-
Aggregation: Peptide sequences containing hydrophobic or sterically hindered residues are prone to aggregation on the solid support, which can lead to incomplete reactions.[1][3]
-
Diketopiperazine (DKP) Formation: A common side reaction, especially when proline is the second amino acid in the sequence, is the formation of a cyclic dipeptide impurity (diketopiperazine). This reaction cleaves the dipeptide from the resin, terminating the synthesis.[4]
Q2: Which coupling reagents are most effective for sterically hindered proline derivatives?
Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often insufficient for challenging couplings involving hindered amino acids.[1][5] More powerful onium salt-based reagents are generally required.[1][5]
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly effective because they form highly reactive OAt or OBt active esters.[1][6] HATU is often considered superior for many difficult couplings.[1] COMU is a newer generation reagent with coupling efficiencies comparable to HATU, but with a better safety profile as it is not based on the potentially explosive HOBt or HOAt.[5][7][8]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents, particularly effective at minimizing racemization.[5] They are recommended for cyclization steps or when there is a concern about guanidinylation side reactions that can occur with uronium salts.[7]
Q3: How can I minimize racemization during the coupling of sterically hindered amino acids?
Racemization, or the loss of stereochemical purity at the α-carbon, is a significant concern with slow coupling reactions, which are common for hindered residues.[5] To minimize racemization:
-
Choice of Reagent: Use coupling reagents based on HOAt (like HATU) or Oxyma (like COMU), which are generally better at suppressing racemization than older HOBt-based reagents.[5]
-
Appropriate Base: Employ hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5]
-
Control Temperature: For sensitive amino acids, lowering the coupling temperature may be necessary.[5]
-
Limit Pre-activation Time: Use in-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, to minimize the time the amino acid spends in its highly reactive state.[5]
Q4: Can the choice of solvent impact the coupling efficiency?
Yes, the solvent plays a crucial role in solvating the peptide-resin complex.[9] Poor solvation can lead to peptide aggregation, which hinders the reaction.[9] N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties.[9] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) may be beneficial.[9]
Q5: Are there any specific strategies for sequences prone to aggregation?
For sequences prone to aggregation, several strategies can be employed:
-
Specialized Resins: Use resins with low loading capacities or those containing polyethylene glycol (PEG) linkers to improve solvation.[10]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can help disrupt secondary structure formation and prevent aggregation.[11]
-
Microwave-Assisted Synthesis: Microwave energy can accelerate the coupling reaction and help overcome aggregation by providing localized heating.[3][9]
Troubleshooting Guides
Issue: Low Coupling Yield
A lower than expected peptide yield after cleavage can be due to inefficiencies at multiple stages of the synthesis.
Troubleshooting Workflow for Low Coupling Yield
Caption: Troubleshooting workflow for diagnosing low peptide yield.
Solutions for Low Coupling Yield:
-
Inadequate Coupling Reagent: Standard reagents like DCC or DIC may not be potent enough.[9]
-
Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction rate.[9]
-
Peptide Aggregation: Inadequate solvation can lead to peptide aggregation.[9]
-
Incomplete Deprotection: The secondary amine of proline can sometimes lead to slower Fmoc deprotection kinetics.[4]
Issue: Presence of Deletion Sequences
Deletion sequences are peptides missing one or more amino acids due to incomplete coupling.
Solutions for Deletion Sequences:
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[2] This is particularly useful for amino acids following a proline residue.[2]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the probability of a successful reaction.[2]
-
Optimize Coupling Reagent: As with low yield, ensure a sufficiently powerful coupling reagent is being used.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC/DIC | Inexpensive, widely used for standard couplings. | Often insufficient for sterically hindered residues; can cause racemization.[1][5] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Highly reactive and efficient for difficult couplings.[1][6] HATU is very effective;[1] COMU has a better safety profile and solubility.[7][8] | Can cause guanidinylation of the N-terminus if used in excess.[12] HOBt/HOAt-based reagents are potentially explosive.[8] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, particularly for minimizing racemization.[5] Do not cause guanidinylation.[7] | Byproducts can be more difficult to remove. |
| Acyl Fluoride Forming | TFFH | Generates highly reactive amino acid fluorides, suitable for extremely hindered couplings.[8][9] | Requires an additional activation step. |
Experimental Protocols
Protocol 1: Standard Coupling of a Sterically Hindered Proline Derivative using HATU
-
Deprotection: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min).
-
Activation: In a separate vessel, dissolve the sterically hindered Fmoc-proline derivative (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 1 min) to remove excess reagents.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[1] If the test is positive (indicating an incomplete reaction), proceed to a second coupling.[1]
Protocol 2: Double Coupling Protocol
-
First Coupling: Perform steps 1-6 of the standard coupling protocol.
-
Confirmation: After the first coupling, perform a qualitative test (e.g., Kaiser test) to assess completion.
-
Second Coupling: If the test indicates incomplete coupling, repeat steps 3-6 of the standard coupling protocol with a fresh solution of activated amino acid.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and then DCM before proceeding to the next deprotection step.
General Peptide Coupling Workflow
Caption: A generalized workflow for a single amino acid coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Troubleshooting low solubility of proline derivatives in organic solvents
This support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address low solubility of proline derivatives in organic solvents.
Troubleshooting Guide
This guide offers a systematic, question-and-answer approach to resolving common solubility challenges encountered during experiments.
Question 1: My proline derivative is not dissolving in my chosen solvent. What is my first step?
Your initial step should be to verify the purity of both your compound and your solvent. Contamination, especially with water, can drastically alter solubility.
-
Initial Verification:
-
Check the Certificate of Analysis (CoA): Review the CoA for your specific batch of the proline derivative. It may contain notes on recommended solvents or handling procedures.
-
Confirm Solvent Purity: Ensure the organic solvent is the correct grade for your application and is anhydrous, if required. Water contamination in a non-polar aprotic solvent can significantly reduce the solubility of hydrophobic compounds.[1]
-
-
Next Steps:
-
Increase Agitation: Use a magnetic stirrer or vortex mixer to ensure vigorous and continuous agitation.
-
Apply Gentle Heat: Cautiously warm the solution in a water bath. Increased temperature often enhances solubility.[1][2] However, be mindful of the derivative's thermal stability to prevent degradation.[3]
-
Use Sonication: An ultrasonic bath can help break apart solid aggregates and facilitate dissolution.[2][3][4]
-
Question 2: I've tried agitation and gentle heat, but solubility is still poor. How should I select a better solvent?
A systematic approach to solvent selection based on the principle of "like dissolves like" is crucial.[5] This means matching the polarity of the solvent to the polarity of your proline derivative.
-
Systematic Solvent Selection Protocol:
-
Assess Derivative Polarity: Examine the structure of your proline derivative.
-
Unprotected Proline: The free amino and carboxylic acid groups make it polar and water-soluble, but less soluble in non-polar organic solvents.[6][7]
-
Protected Proline: Large, non-polar protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) increase hydrophobicity, favoring solubility in less polar organic solvents.[3][8][9]
-
-
Consult a Polarity Chart: Use a solvent polarity index to choose a range of solvents to test. Start with common solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).[3]
-
Perform Small-Scale Tests: Use a small, measured amount of your compound (e.g., 1-2 mg) and test its solubility in a small volume (e.g., 0.1-0.2 mL) of several different solvents.
-
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, label="Troubleshooting Low Solubility", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124", bgcolor="#FFFFFF", size="7.5,10!", ratio=fill]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Proline Derivative Insoluble", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; verify [label="Step 1: Initial Verification", fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Check Compound Purity (CoA)\n& Solvent Grade", fillcolor="#F1F3F4", fontcolor="#202124"]; physical_methods [label="Step 2: Apply Physical Methods", fillcolor="#FBBC05", fontcolor="#202124"]; agitate [label="Increase Agitation\n(Stir / Vortex / Sonicate)", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="Gentle Warming\n(Monitor Stability)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_select [label="Step 3: Re-evaluate Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; polarity [label="Assess Polarity\n('Like Dissolves Like')", fillcolor="#F1F3F4", fontcolor="#202124"]; stronger_solvent [label="Try Stronger Solvent\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; cosolvent [label="Use a Co-solvent System\n(e.g., DCM/DMF/NMP)", fillcolor="#F1F3F4", fontcolor="#202124"]; advanced [label="Step 4: Advanced Techniques", fillcolor="#FBBC05", fontcolor="#202124"]; ph_adjust [label="pH Adjustment\n(for ionizable groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Success:\nCompound Dissolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> verify [label="Problem"]; verify -> check_purity; check_purity -> physical_methods [label="If purity is confirmed"]; physical_methods -> agitate; physical_methods -> heat; agitate -> solvent_select [label="Still Insoluble"]; heat -> solvent_select [label="Still Insoluble"]; solvent_select -> polarity; polarity -> stronger_solvent; polarity -> cosolvent; stronger_solvent -> advanced [label="Still Insoluble"]; cosolvent -> advanced [label="Still Insoluble"]; advanced -> ph_adjust;
// Success connections agitate -> success [color="#34A853", style=dashed]; heat -> success [color="#34A853", style=dashed]; stronger_solvent -> success [color="#34A853", style=dashed]; cosolvent -> success [color="#34A853", style=dashed]; ph_adjust -> success [color="#34A853", style=dashed]; } A stepwise workflow for troubleshooting the dissolution of proline derivatives.
Question 3: My derivative is still insoluble even after trying stronger solvents like DMSO. What are my next options?
When single solvents fail, a co-solvent system or pH adjustment might be effective.
-
Co-solvent Systems: A mixture of solvents can have significantly different properties than individual ones.[3]
-
pH Adjustment: If your proline derivative has a free carboxylic acid or amino group, its charge state can be modified by pH, which dramatically affects solubility.
-
Acidic Derivatives (free -COOH): Adding a mild organic base (e.g., triethylamine) can deprotonate the acid, forming a more polar and potentially more soluble salt.
-
Basic Derivatives (free -NH2): Adding a mild acid (e.g., a few drops of acetic acid or trifluoroacetic acid) can protonate the amine, forming a more polar salt.[10]
-
Frequently Asked Questions (FAQs)
Q1: Why are some proline derivatives so difficult to dissolve?
The solubility of proline derivatives is a complex interplay of several factors related to their molecular structure and the properties of the solvent.[11]
-
Amino Acid Composition: The rigid ring structure of proline can influence crystal packing. Furthermore, the presence of large, hydrophobic protecting groups (Boc, Fmoc, Cbz) reduces the molecule's overall polarity, making it less soluble in polar solvents.[3][11]
-
Intermolecular Forces: Strong hydrogen bonding or van der Waals forces in the solid-state crystal lattice require a significant amount of energy to overcome. A suitable solvent must form favorable interactions with the solute molecules to disrupt this lattice.[5]
-
Temperature: The solubility of most solids in organic liquids increases with temperature.[2][12] This is because the added thermal energy helps to break the solute-solute interactions in the crystal lattice.
dot graph Factors { graph [layout=neato, overlap=false, splines=true, sep="+10,10", label="Key Factors Influencing Solubility", labelloc=t, fontname="Arial", fontsize=16, fontcolor="#202124", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, len=2.5];
// Center Node Solubility [pos="0,0!", label="Solubility", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=14];
// Solute Properties Solute [pos="-3,2!", label="Solute Properties\n(Proline Derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProtectingGroup [pos="-5,3!", label="Protecting Group\n(Boc, Fmoc, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polarity [pos="-5,1!", label="Molecular Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; H_Bonding [pos="-3,4!", label="Intermolecular Forces\n(H-Bonding)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solvent Properties Solvent [pos="3,2!", label="Solvent Properties", fillcolor="#34A853", fontcolor="#FFFFFF"]; SolventPolarity [pos="5,3!", label="Solvent Polarity", fillcolor="#F1F3F4", fontcolor="#202124"]; Temperature [pos="5,1!", label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; CoSolvent [pos="3,4!", label="Co-solvents / Additives", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections Solute -> Solubility [color="#5F6368"]; Solvent -> Solubility [color="#5F6368"];
Solute -> ProtectingGroup [dir=none, color="#5F6368"]; Solute -> Polarity [dir=none, color="#5F6368"]; Solute -> H_Bonding [dir=none, color="#5F6368"];
Solvent -> SolventPolarity [dir=none, color="#5F6368"]; Solvent -> Temperature [dir=none, color="#5F6368"]; Solvent -> CoSolvent [dir=none, color="#5F6368"]; } Relationship between solute, solvent, and environmental factors on solubility.
Q2: How do common protecting groups (Boc vs. Fmoc) affect solubility?
Protecting groups significantly alter the polarity and size of the proline derivative.
-
Boc (tert-butoxycarbonyl): This is a relatively non-polar, bulky group. Boc-protected proline is often soluble in a range of aprotic organic solvents like DMF, DMSO, and ethanol.[13] For instance, the solubility of N-Boc-L-proline is approximately 15 mg/mL in ethanol and 20 mg/mL in DMF.[13] It is also soluble in acetic acid.[14]
-
Fmoc (9-fluorenylmethoxycarbonyl): The Fmoc group is large and aromatic, making it significantly non-polar. Fmoc-proline is readily soluble in polar aprotic solvents like DMF and NMP.[15] It is also reported to be soluble in methanol.[15][16]
Q3: Is there a general protocol for determining the solubility of a new proline derivative?
Yes, a systematic gravimetric method can be used to quantify solubility.
-
Experimental Protocol: Solubility Determination
-
Preparation: Add an excess amount of the proline derivative to a known volume of the chosen solvent in a sealed vial. This ensures a saturated solution is created.
-
Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A device that constantly turns the vial is ideal.[17]
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid collecting solid particles, it may be necessary to centrifuge the sample and draw from the top layer.
-
Quantification: Evaporate the solvent from the collected supernatant completely under vacuum. Weigh the remaining solid residue.
-
Calculation: Calculate the solubility by dividing the mass of the residue by the volume of the supernatant collected. The result is typically expressed in mg/mL or mol/L.
-
Solubility Data for Common Proline Derivatives
The following table summarizes solubility data for common proline derivatives in various organic solvents. This data is compiled from multiple sources and should be used as a guideline.[3] Actual solubility can vary with purity, temperature, and experimental conditions.
| Compound | Solvent | Solubility (approx.) | Notes |
| L-Proline | Water | ~1623 g/L (25°C) | Very soluble.[18] |
| Methanol | Soluble | Solubility increases with temperature.[7][19] | |
| Ethanol | Soluble | [6][18] | |
| Diethyl Ether | Insoluble | [18] | |
| N-Boc-L-Proline | Dimethylformamide (DMF) | ~20 mg/mL | [13] |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | [13] | |
| Ethanol | ~15 mg/mL | [13] | |
| Acetic Acid | Soluble | [14] | |
| N-Fmoc-L-Proline | Dimethylformamide (DMF) | Readily Soluble | A common solvent for peptide synthesis.[15] |
| Dimethyl Sulfoxide (DMSO) | ~45 mg/mL | Sonication is recommended.[4] | |
| Methanol | Soluble | [15][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-L-Proline | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. BOC-L-Proline | 15761-39-4 [chemicalbook.com]
- 15. Fmoc-Pro-OH | 71989-31-6 [chemicalbook.com]
- 16. Page loading... [guidechem.com]
- 17. quora.com [quora.com]
- 18. chembk.com [chembk.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Cbz-L-prolinamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Cbz-L-prolinamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Cbz-L-prolinamide, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Crystallization | - Incomplete precipitation of the product. - Product loss during filtration or washing. - Sub-optimal solvent system for crystallization. | - Cool the crystallization mixture to a lower temperature (e.g., 0-5°C) and allow for sufficient crystallization time. - Ensure the filter paper is properly fitted and wash the crystals with a minimal amount of cold solvent. - Experiment with different solvent/anti-solvent systems. For instance, dissolving the crude product in an alcohol like isopropanol and then adding an anti-solvent such as n-hexane or ethyl acetate can improve yield.[1] |
| Product Fails to Crystallize (Oils Out) | - Presence of impurities inhibiting crystal lattice formation. - Supersaturation level is too high, leading to rapid precipitation of an amorphous solid or oil. - Inappropriate solvent choice. | - Treat the solution with activated carbon to remove colored and other non-polar impurities before crystallization. - Slow down the crystallization process by gradually cooling the solution or by using a vapor diffusion method. - Ensure the chosen solvent system provides a significant difference in solubility at high and low temperatures. A common technique is to dissolve the crude product in a suitable solvent like dichloromethane and then add an anti-solvent like petroleum ether to induce crystallization.[2] |
| Low Purity of the Final Product | - Incomplete removal of starting materials or by-products. - Co-precipitation of impurities with the product. - Presence of the D-enantiomer. | - Perform an aqueous wash of the organic solution containing the crude product to remove water-soluble impurities before crystallization. Adjusting the pH to basic conditions (12-13) can help remove acidic impurities.[2] - Recrystallize the product multiple times if necessary. - Utilize chiral HPLC to determine the enantiomeric purity and consider purification methods capable of separating enantiomers if significant contamination is detected.[3] |
| Presence of Color in the Final Product | - Formation of colored by-products during the synthesis. - Contamination from reagents or solvents. | - Treat the solution of the crude product with an adsorbent like activated carbon or diatomite before filtration and crystallization.[1] - Ensure high-purity reagents and solvents are used throughout the synthesis and purification process. |
| Inconsistent Crystal Size and Morphology | - Rapid and uncontrolled crystallization. - Agitation rate during crystallization. | - Control the rate of cooling during crystallization. A gradual decrease in temperature often leads to larger and more uniform crystals.[1] - Optimize the stirring speed during the crystallization process to promote uniform crystal growth. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in Cbz-L-prolinamide synthesis?
A1: Common impurities can include unreacted starting materials such as L-proline and benzyl chloroformate, by-products from side reactions, and the D-enantiomer of prolinamide.[1][3] Inorganic salts may also be present if not properly removed during the work-up.[2]
Q2: What is a reliable solvent system for the recrystallization of Cbz-L-prolinamide?
A2: A frequently used and effective method involves dissolving the crude Cbz-L-prolinamide in a solvent in which it is soluble at an elevated temperature, such as ethyl acetate, isopropanol, or methanol, and then either cooling the solution or adding an anti-solvent like petroleum ether, n-hexane, or n-heptane to induce crystallization.[1][2]
Q3: How can I remove inorganic salts from my crude Cbz-L-prolinamide?
A3: Inorganic salts can be removed by washing the organic solution of the crude product with water. A patent describes a process where, after amidation, the solvent is evaporated, and the residue is redissolved in dichloromethane. This solution is then washed with water after adjusting the pH to 12-13 with a sodium hydroxide solution.[2]
Q4: Is column chromatography a suitable method for purifying Cbz-L-prolinamide?
A4: Yes, column chromatography can be an effective purification method. For a related compound, Cbz-D-Leu-Val-Boc, a silica gel column with a gradient of ethyl acetate in hexane was used.[4] A similar system could be adapted for Cbz-L-prolinamide, with the optimal mobile phase determined through thin-layer chromatography (TLC) analysis.
Q5: How can I check the enantiomeric purity of my Cbz-L-prolinamide?
A5: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC). A method has been described for the separation of L-prolinamide and its D-enantiomer after derivatization with Marfey's reagent, using a reverse-phase HPLC column.[3]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on methods described in various patents for the purification of Cbz-L-prolinamide.[1][2]
-
Dissolution: Dissolve the crude Cbz-L-prolinamide in a suitable solvent (e.g., ethyl acetate, isopropanol) by heating to the solvent's boiling point or a temperature where the compound fully dissolves. Use a minimal amount of solvent to ensure a saturated solution upon cooling.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and heat with stirring for a short period.
-
Hot Filtration (if decolorized): Filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For improved yield, further cool the flask in an ice bath or a refrigerator (0-5°C) for several hours.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. A typical drying temperature is around 50-60°C.[1]
Protocol 2: Purification by Column Chromatography
This is a general protocol that can be adapted for the purification of Cbz-L-prolinamide.
-
Stationary Phase Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude Cbz-L-prolinamide in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions as the compounds elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Cbz-L-prolinamide.
Quantitative Data Summary
The following table summarizes quantitative data from a patent on the purification of Cbz-L-prolinamide, demonstrating the effectiveness of a specific purification protocol.
| Parameter | Crude Product | Purified Product |
| Purity (HPLC) | 94.5% | 99.95% |
| L-Proline Impurity | 5.2% | 0.04% |
| D-Prolinamide Impurity | 4.6% | 0.04% |
| Yield | - | 80% |
| Data sourced from a patent describing the purification of L-prolinamide crude product.[1] |
Purification Workflow
The following diagram illustrates a general workflow for the purification of Cbz-L-prolinamide.
Caption: General workflow for the purification of Cbz-L-prolinamide by recrystallization.
References
Technical Support Center: Alternative Protecting Groups for Proline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing alternative protecting groups to Carboxybenzyl (Cbz) for proline in chemical synthesis. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to facilitate informed decisions and successful experimental outcomes.
Frequently Asked questions (FAQs)
Q1: Why are alternative protecting groups to Cbz necessary for proline?
While the Cbz (Benzyloxycarbonyl) group is a classical and effective protecting group, its removal often requires harsh conditions like catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids. These conditions may not be compatible with sensitive functional groups present in complex molecules. Alternative protecting groups offer a broader range of deprotection strategies, enabling orthogonal protection schemes crucial for multi-step synthesis.
Q2: What are the most common alternatives to Cbz for proline protection?
The most widely used alternatives are the tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups. Other notable alternatives offering specific advantages include the Allyloxycarbonyl (Alloc) and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) groups.
Q3: What is "orthogonal protection" and why is it important?
Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct conditions without affecting the others. This strategy is critical in complex syntheses, such as solid-phase peptide synthesis (SPPS), where sequential and selective deprotection is necessary to build a molecule step-by-step. For instance, the base-labile Fmoc group is orthogonal to the acid-labile Boc group and the palladium-catalyzed removal of the Alloc group.
Q4: How do I choose the best protecting group for my proline-containing compound?
The selection of a protecting group depends on several factors, including the overall synthetic strategy (solid-phase vs. solution-phase), the stability of other functional groups in your molecule, the desired deprotection conditions, and the potential for side reactions like racemization. The decision-making workflow below can guide your choice.
Comparative Data of Proline Protecting Groups
The selection of a suitable protecting group is often a trade-off between stability, ease of removal, and the potential for side reactions. The following table summarizes key quantitative and qualitative data for common proline protecting groups.
| Protecting Group | Abbreviation | Typical Protection Yield (%) | Deprotection Method | Typical Deprotection Yield (%) | Key Advantages | Potential Disadvantages |
| Benzyloxycarbonyl | Cbz, Z | >90 | Catalytic Hydrogenolysis (H₂/Pd-C), Strong Acids (HBr/AcOH) | >90 | Well-established chemistry, stable to acidic and some basic conditions. | Harsh deprotection conditions, catalyst poisoning can be an issue. |
| tert-Butoxycarbonyl | Boc | >95 | Strong Acids (e.g., TFA, HCl) | >95 | Stable to a wide range of reagents, orthogonal to Fmoc and Alloc. | Harsh acidic deprotection can cause side reactions (e.g., tert-butylation of sensitive residues).[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | >95 | Mild Base (e.g., 20% Piperidine in DMF) | >98 | Mild deprotection conditions, ideal for SPPS, orthogonal to Boc and Alloc. | Base-lability can be a limitation; risk of diketopiperazine formation and racemization under certain conditions. |
| Allyloxycarbonyl | Alloc | ~90 | Pd(0) Catalyst (e.g., Pd(PPh₃)₄) and a scavenger | >95 | Orthogonal to Boc and Fmoc, mild deprotection. | Requires specialized and air-sensitive palladium catalysts; potential for catalyst poisoning. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | ~92 | Fluoride Ion Sources (e.g., TBAF) | ~85-95 | Orthogonal to Boc, Fmoc, and Alloc; stable to acidic and basic conditions. | Deprotection can sometimes be sluggish; fluoride reagents can have side reactivity. |
Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Protecting Group | Symptom | Potential Cause(s) | Recommended Solution(s) |
| Boc | Presence of starting material in LC-MS analysis after deprotection. | 1. Insufficient acid concentration or reaction time. 2. Steric hindrance around the Boc-protected amine. | 1. Increase TFA concentration (e.g., from 50% to 95% in DCM). 2. Prolong reaction time (e.g., from 30 min to 1-2 hours). 3. Ensure adequate swelling of the resin if on solid phase. |
| Fmoc | Incomplete deprotection detected by UV monitoring of the fluorenyl adduct or by a positive Kaiser test on the subsequent coupling. | 1. Inefficient piperidine solution (e.g., old or carbonated). 2. Aggregation of the peptide on the solid support, hindering reagent access. | 1. Use freshly prepared 20% piperidine in DMF. 2. Increase deprotection time or use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in small amounts with piperidine. 3. Use solvents that disrupt aggregation, such as NMP or add chaotropic salts. |
| Alloc | Incomplete removal of the Alloc group detected by mass spectrometry. | 1. Inactive or poisoned palladium catalyst. 2. Insufficient scavenger. 3. Reaction not performed under inert atmosphere. | 1. Use fresh, high-quality Pd(PPh₃)₄. 2. Ensure an adequate excess of the scavenger (e.g., phenylsilane). 3. Perform the reaction under an inert atmosphere (Argon or Nitrogen). 4. Repeat the deprotection step. |
| Teoc | Residual Teoc-protected compound observed. | 1. Insufficient fluoride reagent. 2. Steric hindrance. | 1. Increase the equivalents of TBAF. 2. Increase reaction time or temperature. |
Issue 2: Side Reactions
| Protecting Group | Common Side Reaction(s) | Potential Cause(s) | Recommended Solution(s) |
| Boc | 1. tert-butylation: Alkylation of nucleophilic residues (e.g., Trp, Met, Cys) by the released tert-butyl cation.[1] 2. Diketopiperazine (DKP) formation: Intramolecular cyclization of a dipeptide, especially with C-terminal proline, leading to chain termination.[2] | 1. Presence of nucleophilic residues and lack of scavengers during acid cleavage. 2. Exposure of the free N-terminal amine of the dipeptide before the next coupling. | 1. Add scavengers like triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1] 2. Use in situ neutralization protocols during coupling or couple the next amino acid as a pre-formed dipeptide. |
| Fmoc | 1. Racemization: Loss of stereochemical integrity at the alpha-carbon of proline, especially during coupling. 2. Diketopiperazine (DKP) formation: Similar to Boc, but promoted by the basic conditions of Fmoc deprotection. | 1. Use of certain coupling reagents (e.g., carbodiimides with HOBt in DMF) and elevated temperatures. 2. The free amine generated after Fmoc deprotection of the second residue attacks the ester linkage to the resin. | 1. Use coupling reagents less prone to racemization (e.g., HATU, HCTU). 2. Couple the third amino acid as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH). 3. Use a 2-chlorotrityl chloride resin which is more sterically hindered. |
| Alloc | Allylation of the deprotected amine: The allyl group can be transferred to the newly formed free amine. | Insufficient trapping of the allyl cation by the scavenger. | Use an effective scavenger in sufficient excess (e.g., phenylsilane, morpholine). |
Experimental Protocols
Protocol 1: Protection of L-Proline with Boc Anhydride
-
Dissolution: Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add 1N NaOH solution until the pH reaches 10.
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane dropwise to the stirred solution at 0 °C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Proline.
Protocol 2: Protection of L-Proline with Fmoc-OSu
-
Dissolution: Suspend L-proline (1.0 eq) in a mixture of acetone and water (e.g., 1:1).
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension.
-
Reaction: Add a solution of 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu, 1.05 eq) in acetone dropwise to the stirred suspension.
-
Stirring: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Remove the acetone under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with cold 1N HCl.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford Fmoc-L-Proline.
Protocol 3: Protection of L-Proline with Allyl Chloroformate (Alloc-Cl)
-
Dissolution: Dissolve L-proline (1.0 eq) in 2M NaOH and cool to 0 °C.
-
Reaction: Add allyl chloroformate (Alloc-Cl, 1.1 eq) dropwise while vigorously stirring and maintaining the temperature at 0 °C. Simultaneously, add 2M NaOH solution dropwise to maintain the pH between 9 and 10.
-
Stirring: Continue stirring at 0 °C for 1 hour after the addition is complete.
-
Work-up: Wash the reaction mixture with diethyl ether.
-
Acidification: Acidify the aqueous layer to pH 2 with cold 1N HCl.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Alloc-L-Proline.
Protocol 4: General Procedure for Deprotection of Alloc-Proline on Solid Support
-
Resin Preparation: Swell the Alloc-protected proline-containing peptide resin in dichloromethane (DCM).
-
Inert Atmosphere: Place the reaction vessel under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 eq) in DCM.
-
Deprotection Cocktail: Add phenylsilane (20 eq) to the palladium catalyst solution.
-
Reaction: Add the deprotection cocktail to the resin and shake at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DCM, DMF, and then DCM again.
-
Repeat (Optional): For complete removal, a second deprotection cycle may be necessary.
Protocol 5: General Procedure for Protection of an Amino Acid with Teoc-OBt[3]
-
Dissolution: Dissolve the amino acid (e.g., proline) (1.0 eq) in dichloromethane (DCM).
-
Base Addition: Add triethylamine (2.6 eq).
-
Reaction: Add 2-(trimethylsilyl)ethoxycarbonyloxybenzotriazole (Teoc-OBt, 1.1 eq) and stir at room temperature (20-25 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with a saturated potassium hydrogen sulfate solution. Separate the organic phase, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the Teoc-protected amino acid.
Diagrams
Caption: Decision workflow for selecting a proline protecting group.
Caption: Troubleshooting workflow for common proline-related issues.
References
Managing diketopiperazine formation in dipeptide synthesis involving proline
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing diketopiperazine (DKP) formation during the synthesis of dipeptides containing proline.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a stable, six-membered cyclic dipeptide that can form as a byproduct during peptide synthesis.[1][2] This occurs through an intramolecular cyclization of a resin-bound dipeptide, which cleaves the peptide from the solid support.[3] This side reaction is problematic for two main reasons:
-
Yield Reduction: The formation and cleavage of DKP from the resin lead to a significant loss of the desired linear peptide, resulting in lower overall yield.[3][4]
-
Purification Challenges: The cleaved DKP can be a difficult-to-remove impurity in the final product. In some cases, the C-terminal dipeptide is cleaved off ("traceless" DKP formation), which results in a lower yield without a corresponding impurity, making the problem difficult to detect until the final yield is assessed.[3]
Q2: Why are dipeptides containing proline particularly susceptible to DKP formation?
A2: Dipeptides with proline are highly prone to DKP formation, especially when proline is the second amino acid from the N-terminus (penultimate position).[5][6] The unique cyclic structure of proline's side chain favors a cis-amide bond conformation. This conformation brings the N-terminal amine into close proximity with the ester carbonyl group linking the dipeptide to the resin, thereby facilitating the intramolecular nucleophilic attack and subsequent cyclization to form DKP.[1][6] Sequences such as Gly-Pro, Ala-Pro, and Pro-Pro are known to be particularly sensitive.[5]
Q3: What are the primary factors that influence the rate of DKP formation?
A3: Several experimental factors can significantly promote the formation of DKP:
-
Peptide Sequence: As mentioned, sequences with proline at the C-terminal position of the dipeptide are most susceptible.[3] Sterically unhindered amino acids like glycine in the N-terminal position followed by proline can further accelerate the reaction.[5]
-
Deprotection Conditions: The basic conditions used for Fmoc-group removal, typically with piperidine, are a major catalyst for DKP formation.[3][5] The concentration of the base and the duration of the deprotection step are critical variables.[5]
-
Temperature and Time: Elevated temperatures and extended reaction or hold times increase the rate of DKP formation.[3][5] This includes post-coupling hold times where residual reagents or solvents can promote the side reaction.[7]
-
pH and Solvents: The reaction is highly pH-dependent, with the unprotonated N-terminal amino group being the reactive species.[8] The choice of solvent can also play a role; less polar solvents may favor DKP formation.[6]
-
Resin Type: The linkage to the solid support is crucial. Resins like Wang, which use an ester linkage, are more susceptible to nucleophilic attack and subsequent cleavage than more sterically hindered resins.[3][4]
Q4: Which analytical techniques are best for detecting and quantifying DKP formation?
A4: The most effective methods for identifying and quantifying DKP byproducts are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC is the primary tool for analysis. DKPs are typically smaller and less polar than the target peptide, causing them to have shorter retention times and elute earlier in the chromatogram.[8][9]
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-MS are essential for confirming the identity of impurities. By comparing the observed mass-to-charge ratio with the calculated molecular weight of the suspected DKP, its presence can be definitively confirmed.[10][11]
Troubleshooting Guide
Symptom 1: The overall yield of my peptide synthesis is very low, but the HPLC of the crude product looks relatively clean.
-
Possible Cause: You may be experiencing "traceless" DKP formation. This occurs when the N-terminal dipeptide cyclizes and cleaves from the resin early in the synthesis. The resulting DKP is washed away during subsequent steps, so it doesn't appear as an impurity in the final crude product, but the overall yield is drastically reduced.[3]
-
Troubleshooting Steps:
-
Analyze Sequence: Check if the first two amino acids coupled to the resin form a sequence known to be high-risk for DKP formation (e.g., X-Pro).
-
Modify Synthesis Strategy: The most effective solution is to bypass the problematic dipeptide-resin intermediate altogether. Synthesize or purchase the dipeptide fragment (e.g., Fmoc-Xaa-Pro-OH) and couple it to the resin in a single step.[1][9]
-
Optimize On-Resin Conditions: If dipeptide coupling is not feasible, switch to a more sterically hindered resin to physically impede the intramolecular cyclization.
-
Symptom 2: My HPLC chromatogram shows a significant, early-eluting peak, and mass spectrometry confirms its mass corresponds to the cyclic dipeptide.
-
Possible Cause: DKP formation is occurring during your synthesis, most likely during the Fmoc deprotection step of the second amino acid.
-
Troubleshooting Steps:
-
Optimize Fmoc Deprotection: This is a critical step where DKP formation is often initiated.[5]
-
Reduce Time: Shorten the deprotection time. For proline-containing dipeptides, a treatment of 5 + 3 minutes may be sufficient to prevent excessive DKP formation.[12]
-
Lower Base Concentration: Using a lower concentration of piperidine can suppress DKP formation.[5]
-
Change Reagent Cocktail: An alternative and highly effective strategy is to replace the standard 20% piperidine in DMF with a solution of 2% DBU and 5% piperazine in NMP. This has been shown to drastically reduce DKP formation while maintaining efficient Fmoc removal.[13][14]
-
-
Modify Coupling of the Third Amino Acid:
-
Use Efficient Coupling Reagents: Use a rapid and efficient coupling reagent like HATU or HBTU for the third amino acid to ensure the coupling reaction outcompetes the cyclization side reaction.[15] The use of BOP reagent with DIPEA has also been shown to inhibit DKP formation.[5][16]
-
Lower the Temperature: Performing the coupling at a lower temperature can help reduce the rate of DKP formation.[16]
-
-
Change N-terminal Protecting Group: If DKP formation remains a persistent issue, consider replacing the Fmoc protecting group with an alternative like Bsmoc, which has been shown to significantly suppress this side reaction.[5][7]
-
Quantitative Data on Diketopiperazine Formation
The extent of DKP formation is highly dependent on the experimental conditions. The following tables summarize quantitative data from literature to illustrate these effects.
Table 1: Effect of Deprotection Conditions on Total DKP Formation
| Peptide-Resin Sequence | Deprotection Reagent | Total DKP Formation (%) |
| Fmoc-Tyr-Pro-Resin | 20% Piperidine/DMF | 13.8% |
| Fmoc-Tyr-Pro-Resin | 5% Piperidine/DMF | 12.2% |
| Fmoc-Tyr-Pro-Resin | 5% Piperazine/DMF | < 4% |
| Fmoc-Tyr-Pro-Resin | 2% DBU, 5% Piperazine/NMP | ~2% |
Data adapted from studies on DKP formation on 2-Cl-trityl resin.[13]
Table 2: Influence of Penultimate Amino Acid on DKP Formation
| Peptide Sequence on Resin | Penultimate Amino Acid | Approximate DKP Formation |
| Fmoc-Ala-Pro-Pro-Pro-Ser-resin | Proline | ~25% |
| Fmoc-Pro-Pro-Pro-Ser-resin | Proline | ~15% |
| Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin | Proline | ~5% |
Illustrative data based on studies of desXaaXaa impurity formation in Fmoc-SPPS.[1][5]
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Proline-Containing Dipeptide (High DKP Risk)
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g) in dichloromethane (DCM, 10 mL) for 1 hour, then wash with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling (Proline): Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add the solution to the resin and shake at room temperature for 2 hours. Wash with DMF (3x) and DCM (3x).
-
Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain. Repeat the treatment for 15 minutes. Wash the resin with DMF (5x).[3]
-
Second Amino Acid Coupling: Dissolve the second Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF (3x) and DCM (3x).
-
Cleavage and Analysis: Cleave a small sample of the dipeptide-resin with a cocktail of 95% TFA, 2.5% TIS, 2.5% H₂O. Analyze the crude product by RP-HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Optimized Fmoc-SPPS to Minimize DKP Formation
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1.
-
Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in NMP.[13] Treat the resin with this solution (10 mL) for 5 minutes. Drain. Repeat the treatment for 10 minutes. Immediately wash the resin with NMP (5 x 10 mL).
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1. Compare HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate. This key intermediate is crucial in the development of various pharmaceutical compounds. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual workflows to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the amidation reaction?
A1: When scaling up the amidation of (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid, the most critical parameters to control are temperature, rate of addition of activating agents, and efficient stirring. Exothermic reactions are common with coupling agents like DCC or EDC, and maintaining a low temperature (typically 0-5 °C) is crucial to prevent side reactions and racemization. The slow, controlled addition of the coupling agent ensures the reaction remains within the desired temperature range. Inefficient stirring can lead to localized "hot spots" and the formation of impurities.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation requires careful control of reaction conditions and the purity of starting materials. Key strategies include:
-
Using high-purity (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid: Impurities in the starting material can lead to undesired side reactions.
-
Controlling the reaction temperature: As mentioned, maintaining a low temperature during the activation and amidation steps is critical.
-
Ensuring an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Choosing the appropriate solvent: The solvent should be anhydrous and inert to the reactants. Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly used.[1][2]
Q3: What is the most effective method for purifying the final product on a large scale?
A3: For large-scale purification of this compound, crystallization is generally the most effective and economical method. The crude product, after an aqueous work-up to remove water-soluble impurities and byproducts like dicyclohexylurea (DCU) if DCC is used, can be crystallized from a suitable solvent system. Common solvent systems for crystallization include ethyl acetate/hexane or isopropanol/water. Column chromatography can be used for smaller scales but is often not practical or cost-effective for large-scale production.
Q4: Can I use a different protecting group for the pyrrolidine nitrogen?
A4: Yes, other protecting groups can be used, but the benzyl carbamate (Cbz or Z) group is widely employed due to its stability under many reaction conditions and its relatively straightforward removal by hydrogenolysis. Other common N-protecting groups for proline include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group will depend on the overall synthetic strategy and the compatibility with subsequent reaction steps.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider adding a slight excess of the coupling agent or extending the reaction time. Ensure all reagents are anhydrous. |
| Degradation of the product during work-up. | Use a mild aqueous work-up with pre-cooled solutions. Avoid prolonged exposure to strong acids or bases. | |
| Loss of product during purification. | Optimize the crystallization conditions (solvent system, temperature) to maximize recovery. If using chromatography, ensure proper loading and elution conditions. | |
| Presence of Impurities in the Final Product | Formation of N-acylurea byproduct (if using carbodiimides). | Most N-acylurea byproducts are insoluble in the reaction solvent (e.g., DCM) and can be removed by filtration. For any soluble N-acylurea, it can often be removed during crystallization. |
| Racemization of the chiral center. | Strictly maintain low temperatures (0-5 °C) during the activation of the carboxylic acid. The use of additives like 1-hydroxybenzotriazole (HOBt) can help suppress racemization. | |
| Unreacted starting material. | Ensure the stoichiometry of the reactants is correct. A slight excess of the amine source (ammonia or ammonium salt) can be used to drive the reaction to completion. | |
| Difficulty in Removing Dicyclohexylurea (DCU) Byproduct | High solubility of DCU in the work-up or crystallization solvent. | DCU is largely insoluble in many organic solvents like DCM and can be removed by filtration after the reaction. If it co-precipitates with the product, try re-dissolving the crude product in a minimal amount of a solvent in which the product is soluble but DCU is not (e.g., ethyl acetate) and filter again. |
| Product is an Oil or Fails to Crystallize | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum to remove all solvent. If impurities are preventing crystallization, consider a preliminary purification step like a solvent wash or passing a concentrated solution through a short plug of silica gel. |
| Incorrect solvent system for crystallization. | Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot and insoluble when cold (e.g., ethyl acetate, isopropanol) and an anti-solvent in which the product is insoluble (e.g., hexane, heptane). |
Detailed Experimental Protocols
Synthesis of this compound
This protocol outlines a common lab-scale synthesis that can be adapted for scale-up.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| (S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acid | 249.27 | 10.0 g | 0.0401 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 8.28 g | 0.0401 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 5.42 g | 0.0401 |
| Ammonium bicarbonate | 79.06 | 6.34 g | 0.0802 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| Ethyl acetate | - | As needed for work-up and crystallization | - |
| Hexane | - | As needed for crystallization | - |
| Saturated aqueous sodium bicarbonate solution | - | As needed for work-up | - |
| Brine | - | As needed for work-up | - |
| Anhydrous magnesium sulfate | - | As needed for drying | - |
Procedure:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (S)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.0401 mol) and 1-hydroxybenzotriazole (5.42 g, 0.0401 mol).
-
Dissolution: Add anhydrous dichloromethane (150 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Activation: In a separate beaker, dissolve dicyclohexylcarbodiimide (8.28 g, 0.0401 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Amidation: After the addition of DCC is complete, add ammonium bicarbonate (6.34 g, 0.0802 mol) portion-wise to the reaction mixture, again maintaining the temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 5% methanol in chloroform.[1]
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold ethyl acetate/hexane (1:1), and dry under vacuum to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key reaction pathway for the amidation step.
References
- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR and 13C NMR of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
For researchers, scientists, and professionals in drug development, understanding the subtle structural nuances of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the chemical environment of atoms within a molecule. This guide provides a comparative analysis of the 1H and 13C NMR spectral data for (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, commonly known as Z-L-Prolinamide, and its Boc-protected analogue, Boc-L-Prolinamide. This comparison aims to highlight the influence of the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups on the spectral features of the L-prolinamide scaffold.
While extensive searches were conducted, publicly available, experimentally derived 1H and 13C NMR data for this compound (Z-L-Prolinamide) could not be located in the referenced literature. However, detailed experimental data for the closely related Boc-L-Prolinamide is available and presented here as a key alternative for comparison.
Comparison of 1H NMR Data
The 1H NMR spectrum provides information about the chemical environment and connectivity of protons in a molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the nature of the protecting group.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Solvent |
| This compound (Z-L-Prolinamide) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Boc-L-Prolinamide | Hα (pyrrolidine C2) | 4.34 - 4.37 | m | - | CDCl₃ |
| Hδ (pyrrolidine C5) | 3.36 - 3.47 | m | - | CDCl₃ | |
| Hβ, Hγ (pyrrolidine C3, C4) | 1.85 - 2.07 | m | - | CDCl₃ | |
| tert-butyl | 1.49 | s | - | CDCl₃ |
Table 1: 1H NMR Data for N-Protected Prolinamides.
Comparison of 13C NMR Data
The 13C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts of the carbonyl carbons and the carbons of the protecting groups are particularly informative for comparative purposes.
| Compound | Carbon Assignment | Chemical Shift (ppm) | Solvent |
| This compound (Z-L-Prolinamide) | Data not available | Data not available | Data not available |
| Boc-L-Prolinamide | Data not available | Data not available | Data not available |
Table 2: 13C NMR Data for N-Protected Prolinamides.
Experimental Protocols
A general protocol for the acquisition of 1H and 13C NMR spectra for small organic molecules is provided below. Specific parameters may need to be optimized for individual compounds and instruments.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
1H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typical parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
Process the Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
13C NMR Acquisition:
-
Following 1H NMR acquisition, switch the spectrometer to the 13C channel.
-
Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling and improves signal-to-noise.
-
Typical parameters include:
-
Pulse angle: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128 or more, depending on the sample concentration.
-
-
Process the FID with a Fourier transform.
-
Phase the spectrum and reference it to the solvent peak.
Structural and NMR Signal Relationship
The following diagram illustrates the general structure of an N-protected prolinamide and the expected regions for its 1H and 13C NMR signals.
Figure 1: Relationship between the structure of N-protected prolinamides and their characteristic NMR signals.
This guide underscores the importance of experimental data in comparative molecular analysis. While a direct comparison involving this compound was hindered by the lack of publicly available data, the provided information on Boc-L-Prolinamide and the general experimental protocols offer a valuable resource for researchers in the field.
Comparative Mass Spectrometry Analysis of N-Protected L-Prolinamides for Drug Development
A detailed guide for researchers on the mass spectrometric behavior of Cbz-L-prolinamide and its common alternatives, Boc-L-prolinamide and Fmoc-L-prolinamide. This document provides experimental protocols, comparative data, and fragmentation pathway analysis to aid in the characterization of these important chiral intermediates in drug discovery and development.
In the synthesis of chiral pharmaceuticals, the use of protected amino acid derivatives is a cornerstone for achieving stereochemical control. Among these, N-protected L-prolinamides such as Cbz-L-prolinamide serve as critical intermediates. Accurate and robust analytical methods are paramount for their characterization and quality control. This guide presents a comparative analysis of Cbz-L-prolinamide and two common alternatives, Boc-L-prolinamide and Fmoc-L-prolinamide, using liquid chromatography-mass spectrometry (LC-MS).
Performance Comparison
The selection of an N-protecting group can significantly influence the ionization efficiency and fragmentation behavior of L-prolinamide in mass spectrometry. This section provides a comparative summary of the key mass spectrometric data for Cbz-, Boc-, and Fmoc-protected L-prolinamide.
| Compound | Protecting Group | Molecular Formula | Molecular Weight ( g/mol ) | Calculated m/z ([M+H]⁺) | Observed/Predicted Key Fragments (m/z) |
| Cbz-L-prolinamide | Carbobenzyloxy (Cbz) | C₁₃H₁₆N₂O₃ | 248.28 | 249.12 | 108 (Tropylium ion), 91 (Benzyl cation), 70 (Pyrrolidinium ion) |
| Boc-L-prolinamide | tert-Butoxycarbonyl (Boc) | C₁₀H₁₈N₂O₃ | 214.26 | 215.14 | 159 ([M+H-C₄H₈]⁺), 115 ([M+H-Boc]⁺), 70 (Pyrrolidinium ion)[1] |
| Fmoc-L-prolinamide | 9-Fluorenylmethoxycarbonyl (Fmoc) | C₂₀H₂₀N₂O₃ | 336.39 | 337.15 | 179 (Fluorenyl cation), 165 (Fluorenylmethyl cation) |
Experimental Protocols
Reproducible and reliable data are contingent on a well-defined experimental protocol. The following is a general procedure for the analysis of N-protected L-prolinamides using LC-MS.
Sample Preparation
-
Stock Solution Preparation: Dissolve the N-protected L-prolinamide standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase to a final concentration appropriate for LC-MS analysis (typically in the range of 1-10 µg/mL).
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) is suitable for the separation of these compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to the initial conditions for equilibration. The specific gradient profile should be optimized for the separation of the analyte from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Cone Gas Flow: 50-100 L/hr.
-
Full Scan (MS1) Range: m/z 100-500.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion of the target compound as the precursor ion and acquire fragment ions. The collision energy should be optimized to achieve a good fragmentation pattern (typically in the range of 10-30 eV).
Fragmentation Pathways and Logical Relationships
The structural differences imparted by the Cbz, Boc, and Fmoc protecting groups lead to distinct and predictable fragmentation patterns in tandem mass spectrometry (MS/MS). Understanding these pathways is crucial for confident identification.
Figure 1: A generalized workflow for LC-MS analysis.
The fragmentation of these N-protected prolinamides is primarily dictated by the stability of the protecting group and the proline moiety.
Figure 2: Predicted major fragmentation pathways.
Cbz-L-prolinamide: The fragmentation is initiated by the cleavage of the benzylic C-O bond, leading to the formation of the stable benzyl cation (m/z 91) or the tropylium ion (m/z 108) through rearrangement. The proline ring can also fragment to produce the pyrrolidinium ion (m/z 70).
Boc-L-prolinamide: The Boc group is thermally labile and readily loses isobutylene (56 Da) upon collisional activation, resulting in a fragment at [M+H-56]⁺. Complete loss of the Boc group (100 Da) is also a common fragmentation pathway. Subsequent fragmentation of the prolinamide backbone can yield the pyrrolidinium ion (m/z 70).
Fmoc-L-prolinamide: The Fmoc group has a very characteristic fragmentation pattern, primarily yielding the fluorenylmethyl cation (m/z 165) or the fluorenyl cation (m/z 179) through cleavage at the carbamate linkage. These fragments are often the most abundant ions in the MS/MS spectrum.
This guide provides a foundational understanding of the mass spectrometric behavior of Cbz-L-prolinamide and its common alternatives. Researchers can leverage this information to develop and validate robust analytical methods for the accurate characterization of these essential chiral building blocks in their drug development pipelines.
References
A Comparative Guide to Cbz-L-prolinamide and Boc-L-prolinamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. L-proline, with its unique cyclic structure, presents specific challenges and considerations. This guide provides a detailed, objective comparison between two commonly employed N-terminally protected proline derivatives: Carboxybenzyl-L-prolinamide (Cbz-L-prolinamide) and tert-Butoxycarbonyl-L-prolinamide (Boc-L-prolinamide). This comparison is supported by established chemical principles and data from the literature to assist researchers in making informed decisions for their synthetic strategies.
Core Chemical Differences and Strategic Implications
The fundamental difference between Cbz and Boc protecting groups lies in their deprotection chemistry, which dictates their orthogonality and compatibility with different synthetic schemes.[1]
-
Cbz (Carboxybenzyl) Group: The Cbz group is a classic protecting group, typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C).[2][3] This provides orthogonality to the acid-labile Boc group and base-labile Fmoc group, making it valuable in complex syntheses requiring selective deprotection.[4] Cbz-protected amino acids and peptide fragments often exhibit good crystallinity, which can facilitate purification by recrystallization, a scalable and cost-effective method.[4]
-
Boc (tert-Butoxycarbonyl) Group: The Boc group is an acid-labile protecting group, commonly cleaved using moderately strong acids like trifluoroacetic acid (TFA).[5][6] The Boc/Bzl (benzyl-type side-chain protection) strategy was a cornerstone of early solid-phase peptide synthesis (SPPS). Its removal is straightforward and generally efficient.
Performance Comparison: Cbz-L-prolinamide vs. Boc-L-prolinamide
| Performance Metric | Cbz-L-prolinamide | Boc-L-prolinamide | Key Considerations |
| Coupling Efficiency | Generally high in solution-phase synthesis. | Generally high, especially in SPPS with modern coupling reagents.[7] | Proline's secondary amine can slow coupling kinetics. Double coupling or more potent activating agents may be needed for challenging sequences with either protecting group.[7] |
| Deprotection Yield | Typically high (>90%), yielding clean deprotection with volatile byproducts (toluene and CO₂).[2] | Very high (>95%) with standard TFA treatment.[4] | Cbz deprotection requires a heterogeneous catalyst that must be filtered. Boc deprotection is a homogenous reaction. |
| Racemization Risk | Low, particularly in solution-phase synthesis. The urethane structure helps suppress oxazolone formation, a key racemization pathway.[4] | Can be significant depending on the coupling reagents and conditions. The use of additives like HOBt is intended to suppress racemization, though it can sometimes be implicated in racemization of proline esters.[8] | Racemization is highly sequence- and condition-dependent.[9] |
| Orthogonality | Orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups.[4][10] | Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups.[10] | This is a primary factor in strategic planning for complex peptide synthesis. |
| Solubility | Cbz-protected peptides can sometimes have limited solubility in common organic solvents. | Boc-protected peptides generally have good solubility in a range of organic solvents used in peptide synthesis. | Solubility is highly dependent on the overall peptide sequence. |
| Cost-Effectiveness | Benzyl chloroformate (Cbz-Cl) is generally more economical than di-tert-butyl dicarbonate (Boc₂O).[4] | Reagents for Boc protection are readily available but can be more expensive than Cbz reagents.[4] | For large-scale synthesis, reagent cost can be a significant factor. |
Experimental Protocols
Protocol 1: Coupling of Boc-L-prolinamide (SPPS)
This protocol outlines a standard manual solid-phase peptide synthesis coupling step for Boc-L-prolinamide.
1. Resin Preparation:
-
Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes in a reaction vessel.[5]
-
Drain the DCM.
2. Boc Deprotection:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin (approximately 10 mL per gram of resin).[5][11]
-
Agitate the mixture for 20-30 minutes at room temperature.[11]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).[12]
3. Neutralization:
-
Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Repeat this step.[7]
-
Wash the resin with DCM (5 times) to remove excess base.[7]
4. Coupling:
-
In a separate vessel, dissolve Boc-L-prolinamide (2-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).[7]
-
Add DIEA (4-8 equivalents) to the amino acid solution to facilitate activation.[7]
-
Add the activated Boc-L-prolinamide solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin test. If the test is positive, a second coupling may be necessary.[7]
5. Washing:
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Dry the resin under vacuum before proceeding to the next cycle.
Protocol 2: Cbz-L-prolinamide Deprotection (Solution Phase)
This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected peptide containing the prolinamide residue in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[2]
-
Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).[4]
2. Hydrogenation:
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
3. Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
4. Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[2]
-
Concentrate the filtrate under reduced pressure to yield the deprotected peptide. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]
Visualizing the Workflow and Structures
Caption: Comparative deprotection workflows for Cbz and Boc strategies.
Caption: Chemical structures of Cbz-L-prolinamide and Boc-L-prolinamide.
Caption: Simplified deprotection mechanisms for Boc and Cbz groups.
Conclusion
The choice between Cbz-L-prolinamide and Boc-L-prolinamide is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan.
Choose Cbz-L-prolinamide when:
-
Orthogonality to acid- and base-labile protecting groups is required for a complex synthesis.
-
Solution-phase synthesis is the primary method.
-
Minimizing racemization is a paramount concern.
-
Cost-effectiveness for large-scale production is a key driver.
Choose Boc-L-prolinamide when:
-
A classic solid-phase peptide synthesis (SPPS) strategy is employed.
-
Acid-lability is compatible with other protecting groups in the scheme.
-
High throughput and automation are desired.
-
The synthetic sequence is not overly complex or does not require multiple orthogonal deprotection steps.
By carefully considering the factors of coupling efficiency, deprotection conditions, racemization risk, orthogonality, and cost, researchers can select the optimal proline derivative to enhance the probability of a successful peptide synthesis campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
Navigating Enantiomeric Purity: A Comparative Guide to Chiral Chromatography of (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective therapeutics. (S)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, a key building block in medicinal chemistry, requires robust analytical methods to quantify its enantiomeric excess. This guide provides a comparative overview of chiral chromatography techniques for this purpose, supported by experimental data from closely related proline derivatives, to aid in method selection and implementation.
The primary method for determining the enantiomeric purity of N-protected proline derivatives like this compound is through direct chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation. An alternative approach is indirect chiral HPLC, which involves derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Other noteworthy, though less common, methods include chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), the latter requiring derivatization to increase volatility.
Comparison of Chiral Separation Methods
The choice of analytical technique for enantiomeric purity analysis depends on several factors, including available instrumentation, desired analysis time, and the specific properties of the analyte. The following table summarizes the performance of different chiral chromatography methods based on data from proline derivatives, which are structurally analogous to this compound.
| Method | Chiral Selector/Stationary Phase | Typical Mobile Phase/Conditions | Resolution (Rs) | Analysis Time | Key Advantages & Disadvantages |
| Direct Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralpak® IA) | n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) | > 1.5 | 10-30 min | Advantages: Direct analysis, avoids complex sample preparation.[1][2] Disadvantages: Requires specialized and expensive chiral columns. |
| Indirect Chiral HPLC | Achiral C18 | Acetonitrile/Water gradient with a chiral derivatizing agent (e.g., Marfey's reagent) | > 3.0 | 20-40 min | Advantages: Uses standard, less expensive columns.[1] Disadvantages: Requires a derivatization step, which can be time-consuming and may introduce errors. |
| Chiral SFC | Polysaccharide-based (e.g., Lux Cellulose-2) | CO2/Methanol | 1.5 - 3.6 | < 10 min | Advantages: Fast analysis, reduced use of organic solvents. Disadvantages: Requires specialized SFC instrumentation. |
| Chiral GC | Chiral Cyclodextrin (e.g., CHIRALDEX® G-TA) | Temperature gradient | Good | 15-25 min | Advantages: High sensitivity, short analysis times. Disadvantages: Requires derivatization (e.g., methylation and acetylation) to ensure volatility. |
Experimental Protocols
Below are detailed methodologies for the key experimental techniques discussed.
Direct Chiral HPLC Analysis
This method is based on the direct separation of enantiomers on a chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralpak® IA (250 x 4.6 mm, 5 µm)
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane, Ethanol, and TFA in a ratio of approximately 90:10:0.1 (v/v/v). The optimal ratio may need to be adjusted to achieve the best resolution.
-
Sample Preparation: Dissolve the sample of Benzyl 2-carbamoylpyrrolidine-1-carboxylate in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength appropriate for the chromophore)
-
Injection Volume: 10 µL
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers will elute at different retention times.
Indirect Chiral HPLC Analysis via Derivatization
This method involves the formation of diastereomers, which are then separated on a standard achiral column.
Instrumentation:
-
HPLC system with a UV detector
-
Achiral Column: C18 (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm)
Reagents:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Bicarbonate solution
-
Hydrochloric Acid (1M)
Procedure:
-
Derivatization:
-
Dissolve a known amount of the Benzyl 2-carbamoylpyrrolidine-1-carboxylate sample in a suitable solvent.
-
Add a solution of Marfey's reagent in acetone and a sodium bicarbonate solution.
-
Heat the mixture (e.g., at 40°C for 1 hour) to form the diastereomeric derivatives.
-
Neutralize the reaction with hydrochloric acid.
-
-
Sample Preparation: Dilute the resulting solution with the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute the diastereomers.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 340 nm (due to the dinitrophenyl group from Marfey's reagent)
-
-
Analysis: Inject the derivatized sample and record the chromatogram. The two diastereomers will be separated.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their logical differences, the following diagrams are provided.
References
Comparative Analysis of (S)- and (R)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate: A Review of Available Data
A comprehensive search for direct comparative studies on the biological activities of (S)- and (R)-enantiomers of Benzyl 2-carbamoylpyrrolidine-1-carboxylate did not yield specific experimental data. The existing body of scientific literature does not appear to contain dedicated research that directly contrasts the pharmacological or biological profiles of these two specific stereoisomers. While research on related compounds with similar structural motifs exists, a direct one-to-one comparison with supporting experimental evidence for the titled compounds is not publicly available at this time.
The initial search aimed to identify quantitative data such as IC50, EC50, binding affinities, and detailed experimental protocols. However, the search results did not provide this specific information for (S)- and (R)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate. The available literature focuses on derivatives or more complex molecules containing the pyrrolidine-1-carboxylate core. For instance, one study describes the synthesis and evaluation of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as novel Histone Deacetylase (HDAC) inhibitors, but this is a significantly different molecule.[1] Other search results pointed to chemical suppliers or databases which list the compounds but do not provide biological activity data.
Without specific experimental data directly comparing the (S)- and (R)-enantiomers of Benzyl 2-carbamoylpyrrolidine-1-carboxylate, it is not possible to construct the requested data tables, experimental protocols, or visualizations of signaling pathways. The core requirement of providing supporting experimental data from the scientific literature cannot be fulfilled based on the currently accessible information.
Therefore, this guide cannot provide a detailed comparison of the biological activities of (S)- vs (R)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate. Further experimental research directly comparing these two enantiomers would be necessary to generate the data required for such an analysis.
References
A Comparative Guide to the Conformational Analysis of Peptides Containing Cbz-L-prolinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conformational analysis of peptides incorporating N-benzyloxycarbonyl-L-prolinamide (Cbz-L-prolinamide). It delves into the experimental techniques used to elucidate their three-dimensional structures and compares their conformational preferences with relevant alternatives. Detailed experimental protocols and supporting data are provided to aid researchers in their own investigations.
Introduction to Proline Conformation in Peptides
Proline is a unique amino acid due to its cyclic side chain, which imposes significant conformational constraints on the peptide backbone.[1] This rigidity is a key factor in protein folding and structure. A critical feature of the peptide bond preceding a proline residue (the X-Pro bond) is its ability to exist in both cis and trans conformations, with the trans form generally being more stable. The interconversion between these two isomers is a slow process and can be a rate-limiting step in protein folding.[2] The N-acyl group, such as the benzyloxycarbonyl (Cbz) group, further influences the cis/trans equilibrium and the overall conformation of the peptide.[3]
Comparative Conformational Analysis
The conformation of a peptide is a key determinant of its biological activity. Understanding the conformational landscape of peptides containing Cbz-L-prolinamide and its analogs is therefore crucial for rational drug design. This section compares the conformational properties of Cbz-L-prolinamide with other N-acylated prolinamides, focusing on the cis/trans isomer ratio of the X-Pro peptide bond.
Table 1: Comparison of cis/trans Isomer Ratios for N-Acylated Prolinamide Derivatives
While specific quantitative data for Cbz-L-prolinamide is limited in publicly available literature, we can infer its likely conformational behavior by comparing it with other N-acylated proline derivatives studied under similar conditions. The data below is compiled from various studies on proline-containing peptides and serves as a comparative reference.
| N-Acyl Group | Peptide Sequence/Model | Solvent | Technique | trans (%) | cis (%) | Reference |
| Acetyl (Ac) | Ac-Pro-NHMe | Gas Phase | Calculation | 87 | 13 | [4] |
| Acetyl (Ac) | Ac-Pro-NHMe | Water | Calculation | 92 | 8 | [4] |
| Acetyl (Ac) | Ac-Pro-NHMe | Chloroform | Calculation | 89 | 11 | [4] |
| Acetyl (Ac) | Ac-Pro-NHMe | Methanol | Calculation | 84 | 16 | [4] |
| tert-Butoxycarbonyl (Boc) | Boc-Gly-Pro-Gly-Gly-OEt | Methylene Chloride | 13C-NMR | ~88-91 | ~9-12 | [5] |
| tert-Butoxycarbonyl (Boc) | Boc-Gly-Pro-Gly-Gly-OEt | Acetone/DMSO | 13C-NMR | ~70-77 | ~23-30 | [5] |
| Benzyloxycarbonyl (Cbz) | Z-Pro-Pro-OH | Acetone/DMSO | 15N-NMR | - | - | [5] |
Note: Direct quantitative comparison for Cbz-L-prolinamide under identical conditions as the alternatives was not available in the searched literature. The data for Z-Pro-Pro-OH indicates the presence of both isomers, but the ratio was not quantified in the provided abstract.
The Cbz group, being aromatic and bulky, is expected to influence the cis/trans equilibrium. Aromatic residues preceding proline are known to stabilize the cis conformation through CH-π interactions.[6] While the Cbz group is attached to the proline nitrogen, its aromatic ring could still interact with other parts of the peptide, potentially altering the conformational landscape compared to smaller aliphatic acyl groups like acetyl.
Key Experimental Protocols
Accurate conformational analysis relies on a combination of experimental and computational techniques. The following sections provide detailed protocols for the most common methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for studying peptide conformation in solution at atomic resolution. It allows for the direct observation and quantification of cis and trans isomers.[1][7]
Experimental Protocol for 2D NMR Analysis of a Cbz-L-prolinamide Peptide:
-
Sample Preparation:
-
Dissolve the purified peptide (typically >95% purity) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OH) to a final concentration of 1-5 mM.
-
Add a small amount of a reference standard (e.g., DSS or TSP for aqueous samples) for chemical shift calibration.
-
Adjust the pH of the sample if necessary, as it can influence conformation.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a spin system (i.e., within an amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for differentiating cis and trans isomers, as characteristic NOEs are observed between the α-proton of the preceding residue and the δ-protons of the proline in the cis conformation.[8]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate directly bonded protons and carbons. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization state. A difference of >8 ppm between Cβ and Cγ chemical shifts is indicative of a cis isomer, while a difference of <6 ppm suggests a trans isomer.[9]
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances by analyzing the through-bond correlations in the TOCSY and HSQC spectra and the through-space correlations in the NOESY spectrum.
-
Quantify the cis/trans isomer ratio by integrating the well-resolved peaks corresponding to each isomer in the 1D ¹H or 2D spectra.[1]
-
Use the NOE-derived distance restraints and dihedral angle restraints (obtained from coupling constants) to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, XPLOR-NIH).
-
Caption: Step-by-step process for analyzing circular dichroism spectroscopy data.
Computational Modeling
Molecular dynamics (MD) simulations provide a powerful computational tool to explore the conformational landscape of peptides and complement experimental data.
Protocol for Molecular Dynamics Simulation using GROMACS:
-
System Preparation:
-
Generate an initial 3D structure of the Cbz-L-prolinamide containing peptide, for example, using peptide building tools in software like PyMOL or Avogadro.
-
Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS). [10] * Use the GROMACS pdb2gmx tool to generate the topology file for the peptide. [11]
-
-
Solvation and Ionization:
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
Conduct a two-phase equilibration:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.
-
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to adequately sample the conformational space. [14]
-
-
Trajectory Analysis:
-
Analyze the trajectory to determine conformational properties such as:
-
Root Mean Square Deviation (RMSD) to assess structural stability.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Dihedral angle distributions (φ, ψ, and ω) to characterize backbone conformations.
-
Hydrogen bond analysis.
-
Clustering analysis to identify dominant conformations.
-
-
MD Simulation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Proline cis-trans isomerization controls autoinhibition of a signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Nmr studies of the rates of proline cis–trans isomerization in oligopeptides | Semantic Scholar [semanticscholar.org]
- 7. imrpress.com [imrpress.com]
- 8. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Review of different methods for proline C-terminal amidation
The C-terminal amidation of proline residues is a critical modification in the synthesis of many biologically active peptides, enhancing their stability, receptor binding affinity, and overall therapeutic potential.[1][2][] For researchers, scientists, and professionals in drug development, selecting the optimal amidation strategy is crucial for efficient and high-purity peptide production. This guide provides an objective comparison of the leading chemical and enzymatic methods for proline C-terminal amidation, supported by available experimental data, detailed protocols, and workflow visualizations.
Comparison of Proline C-Terminal Amidation Methods
The choice between chemical and enzymatic methods for proline C-terminal amidation depends on factors such as the desired scale, purity requirements, and the specific peptide sequence. Chemical methods, particularly Solid-Phase Peptide Synthesis (SPPS), are versatile but can be susceptible to side reactions. Enzymatic methods offer high specificity and milder reaction conditions, though enzyme availability and cost can be considerations.
Quantitative Data Summary
The following tables summarize quantitative data for various amidation methods based on reported experimental results. It is important to note that yields and purity can be highly dependent on the specific peptide sequence, reaction conditions, and purification methods employed.
Table 1: Chemical Methods - Solid-Phase Peptide Synthesis (SPPS)
| Method/Resin | Peptide Sequence Example | Reported Yield | Purity/Side Products | Reference(s) |
| Photoremovable α-methylphenacylamido anchoring linkage | Boc-Gly-Phe-Pro-NH₂ | 70-74% | Purified by chromatography and crystallization | [4] |
| Standard Fmoc-SPPS | Model depsipeptide | ~9% (due to DKP formation) | 91% diketopiperazine (DKP) byproduct | [5] |
| Photoredox-Catalyzed Picoc-SPPS | Model depsipeptide | Not specified | 15% diketopiperazine (DKP) byproduct | [5] |
Table 2: Enzymatic Methods
| Enzyme | Substrate/Peptide Example | Reported Yield/Conversion | Key Reaction Conditions | Reference(s) |
| Carboxypeptidase Y (CPY) | Calcitonin precursor | 25% | Ammonia as nucleophile | [6] |
| Carboxypeptidase Y (CPY) with photocleavable nucleophile | Calcitonin precursor | >95% (overall) | Transpeptidation followed by photochemical cleavage | [6] |
| Immobilized Lipase (CalB variant) | L-proline | 80% conversion | 145 mM substrate, 70 °C, in 2-methyl-2-butanol | [7][8] |
| Peptidylglycine α-amidating monooxygenase (PAM) | Glycine-extended precursors | Generally very efficient | Copper- and ascorbate-dependent | [9][10][11] |
Experimental Protocols
Detailed methodologies for the key amidation strategies are provided below. These protocols are generalized and may require optimization for specific peptide sequences.
Solid-Phase Peptide Synthesis (SPPS) for C-Terminal Proline Amide
This protocol outlines a standard Fmoc-based synthesis on a Rink Amide resin, which upon cleavage yields a C-terminal amide.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Pro-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Washing solvents: DMF, DCM, Methanol
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Proline):
-
Pre-activate Fmoc-Pro-OH with HBTU/HOBt and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test (note: proline will give a weak color).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to collect the crude peptide.
-
Purify the peptide by reverse-phase HPLC.
-
Enzymatic Amidation using Carboxypeptidase Y (CPY)
This method is suitable for peptides with a C-terminal proline extended with a hydrophobic amino acid (e.g., Leu, Phe).[12]
Materials:
-
Peptide substrate (e.g., Peptide-Pro-Leu-OH)
-
Carboxypeptidase Y (from baker's yeast)
-
Concentrated ammonia solution (e.g., generated by adding NaOH to an ammonium salt solution to achieve pH 9.0-9.5)
-
Reaction buffer (e.g., Tris-HCl, pH 9.0-9.5)
-
Quenching solution (e.g., trifluoroacetic acid)
Procedure:
-
Substrate Preparation: Dissolve the peptide substrate in the reaction buffer.
-
Enzyme Preparation: Prepare a stock solution of Carboxypeptidase Y in a suitable buffer.
-
Reaction Setup:
-
In a reaction vessel, combine the peptide substrate solution and the concentrated ammonia solution.
-
Initiate the reaction by adding the Carboxypeptidase Y solution.
-
The final reaction mixture should have a high concentration of ammonia and a pH between 9.0 and 9.5.
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for several hours. Monitor the reaction progress by HPLC.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as TFA, to lower the pH and inactivate the enzyme.
-
Purification: Purify the amidated peptide from the reaction mixture using reverse-phase HPLC.
Enzymatic Amidation using Peptidylglycine α-amidating Monooxygenase (PAM)
This protocol describes the in vitro amidation of a glycine-extended peptide precursor. PAM is a bifunctional enzyme containing two catalytic domains that act sequentially.[10][11]
Materials:
-
Glycine-extended peptide precursor (Peptide-Pro-Gly-OH)
-
Recombinant Peptidylglycine α-amidating monooxygenase (PAM)
-
Reaction buffer (e.g., MES or HEPES buffer, pH 6.0-7.0)
-
Cofactors: L-ascorbic acid, copper sulfate (CuSO₄)
-
Catalase (to remove hydrogen peroxide)
-
Molecular oxygen (from the air)
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction tube, prepare a solution containing the reaction buffer, L-ascorbic acid, catalase, and copper sulfate.
-
Add the glycine-extended peptide substrate to the mixture.
-
-
Enzyme Addition: Initiate the reaction by adding the PAM enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle shaking to ensure adequate oxygenation. The reaction time can range from a few hours to overnight.
-
Monitoring: Monitor the formation of the amidated peptide product by HPLC-MS.
-
Reaction Termination and Purification:
-
Terminate the reaction, for example, by adding EDTA to chelate the copper ions or by acidification.
-
Purify the C-terminally amidated peptide using reverse-phase HPLC.
-
Visualizations
The following diagrams illustrate the workflows and mechanisms of the described amidation methods.
Caption: Workflow for Solid-Phase Peptide Synthesis of a C-terminal Proline Amide.
Caption: Two-step reaction mechanism of Peptidylglycine α-amidating Monooxygenase (PAM).
Caption: Transpeptidation mechanism of Carboxypeptidase Y for C-terminal amidation.
Conclusion
Both chemical and enzymatic methods offer viable pathways for the C-terminal amidation of proline-containing peptides. Solid-phase peptide synthesis provides a robust and versatile platform, with newer techniques showing promise in mitigating side reactions like diketopiperazine formation.[5] Enzymatic methods, leveraging the specificity of enzymes like Carboxypeptidase Y and PAM, offer highly efficient and clean conversions under mild conditions, making them attractive for the synthesis of sensitive or complex peptides.[9][12] The selection of the most appropriate method will ultimately be guided by the specific requirements of the target peptide, desired purity, scalability, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Racemization-free and scalable amidation of l -proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00783E [pubs.rsc.org]
- 8. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 10. uniprot.org [uniprot.org]
- 11. Peptidylglycine α-amidating monooxygenase as a therapeutic target or biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0570244B1 - Process for preparing peptides having a C-terminal proline amide - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Coupling Reagents for Cbz-Proline Amide Bond Formation
For researchers, scientists, and drug development professionals, the efficient formation of amide bonds is a cornerstone of peptide and small molecule synthesis. The choice of coupling reagent is paramount, directly impacting reaction yield, purity, and the stereochemical integrity of the final product. This is particularly true when coupling N-benzyloxycarbonyl-L-proline (Cbz-proline), where the unique steric hindrance of the proline ring can pose significant challenges. This guide provides an objective comparison of four commonly employed coupling reagents—HATU, HBTU, EDC/HOBt, and COMU—supported by experimental data to facilitate an informed selection for your specific synthetic needs.
Performance Comparison of Coupling Reagents
The selection of an optimal coupling reagent for Cbz-proline depends on a balance of reactivity, cost, and the minimization of side reactions, most notably epimerization. The following table summarizes key performance indicators for HATU, HBTU, EDC/HOBt, and COMU based on available data.
| Coupling Reagent | Activating Species | Typical Yield | Epimerization Risk | Key Advantages | Key Disadvantages |
| HATU | OAt-ester | High | Low[1][2] | High reactivity, fast reaction times, suitable for sterically hindered couplings.[2][3] | Higher cost compared to carbodiimides. |
| HBTU | OBt-ester | Good to High | Moderate | Cost-effective uronium salt, widely used. | Less reactive than HATU, higher risk of epimerization.[2] |
| EDC/HOBt | OBt-ester | Good to High | Moderate to High | Low cost, water-soluble byproducts (EDC).[2] | Can lead to significant epimerization, especially in polar aprotic solvents like DMF.[4] |
| COMU | Oxyma-ester | High | Low | High reactivity (comparable to HATU), safer (non-explosive), byproducts are water-soluble.[2][5] | Higher cost than EDC/HOBt. |
Note: Yields and epimerization are highly dependent on the specific substrates, solvent, base, and reaction temperature. The data presented is a synthesis of reported findings and should be considered as a general guide.
Experimental Data Summary
| Cbz-Proline Derivative/Reaction | Coupling Reagent | Amine/Nucleophile | Solvent | Yield (%) | Reference |
| Fmoc-Pro-OH (Azide Formation) | HBTU | NaN₃ | THF/DMSO | 81 | [6] |
| Fmoc-Pro-OH (Azide Formation) | EDC/HOBt | NaN₃ | Not specified | ~81 | [6] |
| Boc-L-Pro-OH | EDC/HOBt | Bzl-Gln-OMe·HCl | DCM/DMF | 80-90 | [7] |
| Cbz-Phe-Val-OH | O-form HATU | H-Pro-NH₂ | Not specified | High | [8] |
| Cbz-Phe-Val-OH | N-form HBTU | H-Pro-NH₂ | Not specified | 51.8 | [8] |
It is important to note that the azide formation reaction with HBTU and EDC/HOBt is indicative of the activation efficiency of the proline carboxyl group, which is a critical step in the subsequent amide bond formation.
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes involved in amide bond formation, the following diagrams illustrate the general mechanism of carboxylic acid activation and the workflow of a typical coupling reaction.
Detailed Experimental Protocols
The following are representative protocols for the coupling of Cbz-proline with an amino acid ester using HATU, HBTU, and EDC/HOBt. These should be considered as starting points and may require optimization based on the specific substrates and desired scale.
Protocol 1: Cbz-Proline Coupling using HATU
Materials:
-
Cbz-L-proline
-
Amino acid ester hydrochloride
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve Cbz-L-proline (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated Cbz-L-proline solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[7]
Protocol 2: Cbz-Proline Coupling using HBTU
Materials:
-
Cbz-L-proline
-
Amino acid ester hydrochloride
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve Cbz-L-proline (1.0 eq) in anhydrous DMF.
-
Add HBTU (1.0 eq) and DIPEA (2.0 eq) to the solution and stir for a few minutes.
-
Add the amino acid ester hydrochloride (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring for completion.
-
Follow the work-up and purification steps as described in Protocol 1.[9]
Protocol 3: Cbz-Proline Coupling using EDC/HOBt
Materials:
-
Cbz-L-proline
-
Amino acid ester hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or a DCM/DMF mixture
-
Standard work-up and purification reagents
Procedure:
-
Dissolve Cbz-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a DCM/DMF mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Add the neutralized amino acid ester solution to the activated Cbz-L-proline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with DCM and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.[7]
Conclusion
The choice of coupling reagent for Cbz-proline is a critical parameter in peptide synthesis that requires careful consideration of reaction efficiency, potential for epimerization, and cost. For challenging couplings where minimizing epimerization is paramount, HATU and COMU are superior choices due to their high reactivity and favorable mechanistic pathways. HBTU represents a reliable and more economical option for routine couplings, though with a slightly elevated risk of epimerization compared to HATU. The EDC/HOBt system is the most cost-effective but carries a higher risk of racemization, particularly in polar aprotic solvents, and should be used with caution for sensitive substrates. The provided protocols offer a foundation for developing robust and efficient methods for the incorporation of Cbz-proline into target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
A Comparative Guide to Carboxybenzyl (Cbz) Deprotection: Hydrogenolysis vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of complex molecules for drug discovery.[1][2] Its popularity stems from its stability under a variety of reaction conditions and the diverse methods available for its removal.[2][3] The selection of an appropriate deprotection strategy is critical and is dictated by the molecular architecture of the substrate, the presence of other functional groups, and the desired scale of the reaction.[2] This guide provides an objective comparison of hydrogenolysis versus other common Cbz deprotection methods, supported by experimental data and detailed protocols.
Comparison of Cbz Deprotection Methods
The primary methods for the removal of the Cbz group can be broadly categorized as catalytic hydrogenolysis, acid-mediated cleavage, and other specialized techniques. Each approach offers a unique profile of reactivity and chemoselectivity.[2][3]
| Method Category | Reagents/Conditions | Key Advantages | Potential Limitations |
| Catalytic Hydrogenation | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene and CO₂).[2][4] | Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups, aryl halides); safety concerns with H₂ gas.[2][5] |
| Transfer Hydrogenolysis | Ammonium formate, formic acid, cyclohexene, or triethylsilane with Pd/C.[2][4] | Avoids the use of flammable H₂ gas, making it safer for larger-scale reactions; often offers better selectivity.[2][6] | May require elevated temperatures; catalyst poisoning can still be an issue. |
| Acidic Cleavage | HBr in Acetic Acid, TFA, Lewis Acids (e.g., AlCl₃) | Useful for substrates with functional groups sensitive to hydrogenation.[2][6] Metal-free, operationally simple, and scalable.[7] | Harsh conditions can cleave other acid-sensitive protecting groups; potential for side reactions like acetylation with acetic acid.[1][6] |
| Nucleophilic Cleavage | 2-Mercaptoethanol with a base (e.g., K₃PO₄) | Highly selective, ideal for substrates with functional groups that poison palladium catalysts (e.g., sulfur-containing molecules).[8][9] | Requires elevated temperatures and basic conditions.[9] |
| Alternative Reductive Methods | NaBH₄ with Pd/C | Rapid and efficient deprotection at room temperature.[3] | Requires careful control of stoichiometry to avoid reduction of other functional groups. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
This is the most frequently employed method for Cbz deprotection due to its mildness and high efficiency.[2]
Materials:
-
Cbz-protected amine (1.0 equivalent)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)[2]
-
Methanol, ethanol, or ethyl acetate[2]
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent in a round-bottom flask.[2]
-
Carefully add 10% Pd/C to the solution.[2]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times.[4]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This method is a safer alternative to using hydrogen gas, especially for larger-scale reactions.[2]
Materials:
-
Cbz-protected amine (1.0 equivalent)
-
10% Pd/C (5-10 mol%)[2]
-
Ammonium formate (3-5 equivalents)[2]
-
Methanol or ethanol[2]
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.[2]
-
Add 10% Pd/C to the solution.[2]
-
Add ammonium formate to the mixture.[2]
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up to remove excess ammonium formate and isolate the product.
Protocol 3: Acidic Cleavage using HBr in Acetic Acid
This method is particularly useful for substrates that contain functional groups sensitive to hydrogenation.[2]
Materials:
Procedure:
-
Dissolve the Cbz-protected compound in glacial acetic acid.[2]
-
Add a solution of 33% HBr in acetic acid.[2]
-
Stir the mixture at room temperature for 2 to 16 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
An aqueous work-up with neutralization of the acid may be required to isolate the product.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of Cbz deprotection by hydrogenolysis and a decision-making workflow for selecting the appropriate deprotection method.
Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. benchchem.com [benchchem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Effects of 4-Substituted Prolines on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The unique cyclic structure of proline imposes significant constraints on the peptide backbone, making it a critical residue for determining protein architecture and function. The introduction of substituents at the 4-position of the pyrrolidine ring offers a powerful strategy to further modulate peptide conformation with high precision. This guide provides an objective comparison of how different 4-substituents influence proline ring pucker, amide bond isomerization, and overall secondary structure, supported by experimental data.
The conformational landscape of a proline residue is primarily defined by two equilibria: the Cγ-endo/Cγ-exo ring pucker and the cis/trans isomerization of the preceding peptide bond.[1] The interplay between these is dictated by subtle stereoelectronic and steric effects introduced by the 4-substituent. Understanding these effects allows for the rational design of peptides with predefined structural biases for applications in medicinal chemistry, protein design, and catalysis.[2]
Data Presentation: Comparative Effects of 4-Substituents
The following table summarizes the conformational preferences induced by various 4-substituents on the proline ring. The effects are largely governed by the substituent's electronic nature and its stereochemistry (4R or 4S).
| 4-Substituent | Stereochemistry | Predominant Ring Pucker | Predominant Amide Bond | Favored Conformation/Structure | Governing Effect | Experimental Method(s) |
| -F (Fluoro) | 4R | Cγ-exo | trans | Polyproline II (PPII) helix, α-helix[1][2] | Stereoelectronic[3][4][5] | NMR, X-ray[2][6] |
| 4S | Cγ-endo | cis | β-turns, extended conformations[2][4] | Stereoelectronic[2][3] | NMR, X-ray[2] | |
| -OH (Hydroxy) | 4R | Cγ-exo | trans | PPII helix (e.g., in collagen)[1] | Stereoelectronic[6] | NMR, X-ray[6][7] |
| 4S | Cγ-endo | cis | β-turns[1] | Stereoelectronic[2] | NMR, X-ray[2] | |
| -OBz(NO₂) (Nitrobenzoate) | 4R | Cγ-exo | trans | PPII helix, α-helix[1] | Stereoelectronic[2][3] | X-ray[2] |
| 4S | Cγ-endo | cis | β-turns[1][2] | Stereoelectronic[2] | X-ray[2] | |
| -CH₃ (Methyl) | 4R | Cγ-endo | cis | - | Steric | NMR |
| 4S | Cγ-exo | trans | Collagen triple helix destabilization[1] | Steric | NMR | |
| Perfluoro-t-butyl ether | 4R / 4S | - | - | Conformationally restrained probes[1] | Steric / Stereoelectronic | NMR[1] |
The Underlying Principles: Stereoelectronic vs. Steric Effects
The conformational preferences of 4-substituted prolines are primarily dictated by a balance between stereoelectronic and steric effects.
-
Stereoelectronic Effects (Gauche Effect) : For electron-withdrawing groups (EWGs) like fluorine or hydroxyl, a powerful stereoelectronic interaction known as the gauche effect dominates.[2] This effect arises from hyperconjugation, where there is stabilizing orbital overlap between an electron-rich C-H bond and an electron-deficient C-X (where X is the EWG) σ* orbital.[3][8]
-
Steric Effects : For bulky, non-electron-withdrawing substituents (like a methyl group), simple steric hindrance becomes the determining factor. The substituent will favor a pseudo-equatorial position to minimize steric clashes, which can reverse the puckering preference compared to that predicted by stereoelectronics.[9]
These substituent-driven effects on ring pucker are directly linked to the conformation of the peptide backbone.
-
A Cγ-exo pucker is strongly correlated with a preference for the trans amide bond. This conformation is often further stabilized by an n→π* interaction between the lone pair of the preceding carbonyl oxygen and the π* orbital of the proline carbonyl group.[1][3][8] This combination is crucial for stabilizing structures like the polyproline II (PPII) helix found in collagen.[1][2]
-
A Cγ-endo pucker strongly favors the cis amide bond.[3][8] This conformation is a key feature of β-turns.[2]
Visualizing the Conformational Control
The following diagrams illustrate the logical relationships governing conformational choice and a typical experimental workflow for their study.
Caption: Logical flow from substituent properties to peptide structure.
Caption: Experimental workflow for studying 4-substituted prolines.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of peptides containing 4-substituted prolines.
Peptide Synthesis and Proline Editing
-
Standard Solid-Phase Peptide Synthesis (SPPS) : Peptides are typically synthesized on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. To introduce a 4-substituted proline, Fmoc-4(R)-hydroxyproline (Fmoc-Hyp-OH) is commonly incorporated into the growing peptide chain.[10][11]
-
Proline Editing : This is a powerful and practical on-resin method to generate a wide diversity of 4-substituted prolines from a common hydroxyproline-containing peptide precursor.[3][10][11]
-
Step 1 - Synthesis : A peptide is synthesized via SPPS to incorporate Fmoc-Hyp-OH.[11]
-
Step 2 - In-situ Modification : After coupling, the hydroxyl group of the resin-bound Hyp is modified. This can involve:
-
Inversion (4R to 4S) : A Mitsunobu reaction with a nucleophile like 4-nitrobenzoic acid, followed by hydrolysis, inverts the stereocenter to generate the 4S-hydroxyproline.[5]
-
Conversion to Leaving Group : The hydroxyl can be converted to a sulfonate (e.g., tosylate, mesylate).[3]
-
Nucleophilic Substitution (Sₙ2) : The sulfonate-activated resin-bound peptide is then treated with various nucleophiles (e.g., azide, thiolate, halides) to install a diverse array of 4S-substituents.[3][8]
-
Fluorination : Deoxofluorinating agents can be used to convert the hydroxyl group to a fluoro group.[3][8]
-
-
Step 3 - Deprotection and Cleavage : Once all modifications are complete, the peptide is fully deprotected and cleaved from the resin, followed by purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conformational Analysis Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary tool for analyzing the conformation of these peptides in solution.
-
Cis/Trans Isomerism : The isomerization between cis and trans prolyl amide bonds is slow on the NMR timescale.[3] This results in two distinct sets of resonances for the cis and trans populations. The ratio of the integrals of these distinct peaks (Ktrans/cis) provides a quantitative measure of the equilibrium.[3] 1D proton and 2D experiments like NOESY and HSQC are used for assignment.[12][13]
-
Ring Pucker : The puckering of the pyrrolidine ring (a rapid equilibrium) can be inferred from the analysis of vicinal proton-proton (³JH,H) coupling constants within the proline ring.[14] These values are related to the dihedral angles via Karplus-type equations.
-
-
X-ray Crystallography : This technique provides an unambiguous, high-resolution three-dimensional structure of the peptide in the solid state.[15]
-
Protocol : Single crystals of the purified peptide are grown, often by vapor diffusion. These crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to solve the electron density map and determine the precise atomic coordinates.[15][16][17]
-
Data : The crystal structure precisely defines the ring pucker, the backbone dihedral angles (φ, ψ, ω), and all intramolecular interactions, providing definitive evidence of the substituent's conformational impact.[2]
-
-
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is used to assess the overall secondary structure of the peptide population in solution. The technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is characteristic of different secondary structures; for example, a PPII helix has a distinct CD signature with a strong negative band around 206 nm and a weak positive band around 228 nm. This allows for rapid assessment of how a 4-substituted proline impacts the global conformation of a peptide.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Puckering transition of 4-substituted proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mr.copernicus.org [mr.copernicus.org]
- 13. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 14. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. | Semantic Scholar [semanticscholar.org]
- 15. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate: A Guide for Laboratory Professionals
The responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount for ensuring a safe and compliant laboratory environment.
Immediate Safety and Hazard Considerations
While specific hazard data for this compound is not extensively detailed in all safety data sheets, the structural components—a carbamate and a pyrrolidine derivative—necessitate careful handling as hazardous waste. Pyrrolidine and its derivatives can be flammable and corrosive, while carbamates as a class require disposal as hazardous materials.[1][2][3] Therefore, it is crucial to handle this compound with the appropriate safety precautions.
Key Hazard Information Summary
| Hazard Category | Description | Recommendations |
| Waste Classification | Hazardous/Special Waste | Must be disposed of through a licensed professional waste disposal service.[4][5][6] Do not dispose of down the drain or in regular trash.[1][7] |
| Personal Protective Equipment (PPE) | Eye Protection, Hand Protection, Body Protection | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling for disposal.[1][3][6] |
| Primary Exposure Routes | Inhalation, Skin Contact, Eye Contact | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential dust or vapors.[1][8] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | Store waste away from incompatible materials to prevent adverse reactions.[8] |
Step-by-Step Disposal Protocol
The primary and recommended route for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Safety goggles or a face shield[6]
-
A laboratory coat[1]
Step 2: Waste Collection and Segregation
-
Container: Collect waste this compound in a dedicated, chemically compatible, and sealable container.[3][9] Ensure the container is in good condition and free from leaks.
-
Segregation: Do not mix this waste with other chemical waste streams, particularly incompatible materials like strong acids or oxidizing agents.[3][8] Keep solid and liquid forms of the waste in separate containers.[1]
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing papers, contaminated gloves, or absorbent materials from a spill, must also be treated as hazardous waste and placed in the same designated container.[3]
Step 3: Labeling
Properly label the waste container. The label must be clear, legible, and securely attached. Include the following information:
-
The words "Hazardous Waste"[3]
-
The full chemical name: "this compound"[3]
-
Any relevant hazard symbols (if provided in the specific SDS for your product)
-
The date of accumulation[1]
Step 4: Storage
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[9] This area should be:
-
Away from sources of ignition and heat
-
Separate from incompatible chemicals[9]
Step 5: Arrange for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company to schedule a pickup.[3][5][9] Follow all institutional procedures for waste manifests and record-keeping. Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.[1][7]
Step 6: Spill Management
In the event of a small spill:
-
Absorb the material using an inert absorbent such as vermiculite, sand, or earth.[1][9]
-
Carefully collect the contaminated absorbent material and place it into your designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
For larger spills, evacuate the immediate area and contact your institution's EHS department or emergency response team immediately.[1]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate (CAS No. 93188-01-3). While the Safety Data Sheet (SDS) for this specific compound may indicate no known hazards, a precautionary approach is warranted based on the hazard profiles of its structural components: a benzyl carbamate and a pyrrolidine moiety. This document outlines the recommended personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment
A comprehensive hazard assessment based on structurally related compounds suggests that this compound should be handled with care. The pyrrolidine ring, a core component of this molecule, is known to be a flammable liquid and vapor that can cause severe skin and eye burns.[1][2] It is also harmful if swallowed or inhaled.[1][2] The benzyl carbamate portion may cause skin, eye, and respiratory irritation. Therefore, it is prudent to assume this compound may exhibit similar hazardous properties.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against potential eye irritation or severe burns from splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which may cause irritation or burns.[1][2] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient. | To minimize the inhalation of potentially harmful dust or vapors.[1][2] |
Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][3]
Safe Handling Procedures:
-
Before beginning work, ensure all necessary PPE is donned correctly.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the generation of dust.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands thoroughly with soap and water.
-
Do not eat, drink, or smoke in the laboratory.
Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Waste Collection:
-
Collect all waste material, including unused this compound and any contaminated materials (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.
Disposal Route:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
